Purinostat mesylate
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
Molekularformel |
C24H30N10O6S |
|---|---|
Molekulargewicht |
586.6 g/mol |
IUPAC-Name |
2-[[2-(4-aminophenyl)-9-methyl-6-morpholin-4-ylpurin-8-yl]methyl-methylamino]-N-hydroxypyrimidine-5-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C23H26N10O3.CH4O3S/c1-31(23-25-11-15(12-26-23)22(34)30-35)13-17-27-18-20(32(17)2)28-19(14-3-5-16(24)6-4-14)29-21(18)33-7-9-36-10-8-33;1-5(2,3)4/h3-6,11-12,35H,7-10,13,24H2,1-2H3,(H,30,34);1H3,(H,2,3,4) |
InChI-Schlüssel |
QTSZBNQPNSJXAC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC2=C1N=C(N=C2N3CCOCC3)C4=CC=C(C=C4)N)CN(C)C5=NC=C(C=N5)C(=O)NO.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Purinostat Mesylate: A Technical Guide to Target Protein Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Purinostat mesylate, a potent and selective inhibitor of histone deacetylases (HDACs). This document details its target protein binding affinities, the experimental methodologies used to determine these affinities, and the key signaling pathways modulated by its activity.
Core Principles: Targeting Histone Deacetylases
This compound is a hydroxamic acid-based HDAC inhibitor that demonstrates high selectivity for Class I and Class IIb HDACs.[1][2][3] By inhibiting these enzymes, this compound prevents the removal of acetyl groups from histone and non-histone proteins. This leads to an accumulation of acetylated proteins, which in turn alters gene expression and induces cellular responses such as apoptosis and cell cycle arrest in cancer cells.[1]
Quantitative Analysis of Target Protein Binding Affinity
The binding affinity of this compound for various HDAC isoforms has been quantified using in vitro enzymatic assays, with the half-maximal inhibitory concentration (IC50) being the primary metric. The following table summarizes the reported IC50 values.
| Target Protein | IC50 (nM) | HDAC Class |
| HDAC1 | 0.81[1][2] | Class I |
| HDAC2 | 1.4[1][2] | Class I |
| HDAC3 | 1.7[1][2] | Class I |
| HDAC8 | 3.8[1][2] | Class I |
| HDAC6 | 11.5[1][2] | Class IIb |
| HDAC10 | 1.1[1][2] | Class IIb |
| HDAC4 | 1072[1][2] | Class IIa |
| HDAC5 | 426[1][2] | Class IIa |
| HDAC7 | 690[1][2] | Class IIa |
| HDAC9 | 622[1][2] | Class IIa |
| HDAC11 | 3348[1][2] | Class IV |
Experimental Protocols: Determining Binding Affinity
The determination of IC50 values for this compound is typically achieved through a fluorometric enzymatic assay. The following is a generalized protocol based on standard methodologies for assessing HDAC inhibition.
Fluorometric HDAC Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., Tris-based buffer with salts and a reducing agent)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
Stop solution (e.g., a broad-spectrum HDAC inhibitor like Trichostatin A)
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in assay buffer from the DMSO stock. A DMSO-only control is also prepared.
-
Enzyme Reaction:
-
Add the diluted this compound or DMSO control to the wells of the 96-well plate.
-
Add the recombinant HDAC enzyme to each well and incubate for a specified period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the deacetylase reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a defined time (e.g., 60 minutes).
-
-
Reaction Termination and Signal Development:
-
Stop the enzymatic reaction by adding the stop solution.
-
Add the developer solution to each well. The developer (e.g., trypsin) cleaves the deacetylated substrate, releasing the fluorophore (AMC).
-
Incubate at 37°C for a short period (e.g., 15 minutes) to allow for complete development of the fluorescent signal.
-
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 355/460 nm for AMC).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the DMSO control (100% activity).
-
Plot the percentage of HDAC activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizing Experimental and Signaling Pathways
To further elucidate the experimental workflow and the biological impact of this compound, the following diagrams are provided.
Caption: Workflow for Fluorometric HDAC Inhibition Assay.
Caption: this compound's Mechanism of Action.
Downstream Signaling Effects
The inhibition of HDACs by this compound initiates a cascade of downstream events that contribute to its anti-cancer activity. A key mechanism is the disruption of oncogenic signaling pathways. In hematological malignancies such as Chronic Myeloid Leukemia (CML) and B-cell Acute Lymphoblastic Leukemia (B-ALL), this compound has been shown to downregulate the expression of critical oncoproteins like BCR-ABL and c-MYC.[4][5][6]
The downregulation of BCR-ABL, a constitutively active tyrosine kinase that drives CML, is a significant contributor to the therapeutic effect of this compound. Similarly, the reduction of c-MYC, a transcription factor that promotes cell proliferation and inhibits differentiation, leads to cell cycle arrest and apoptosis.[7][8] Furthermore, this compound has been observed to decrease the levels of Heat Shock Protein 90 (HSP90), a chaperone protein that is crucial for the stability and function of numerous oncoproteins, including BCR-ABL.[1] This multi-pronged attack on key cancer-driving pathways underscores the therapeutic potential of this compound.
References
- 1. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The HDAC6 inhibitor 7b induces BCR-ABL ubiquitination and downregulation and synergizes with imatinib to trigger apoptosis in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel HDAC inhibitor MAKV-8 and imatinib synergistically kill chronic myeloid leukemia cells via inhibition of BCR-ABL/MYC-signaling: effect on imatinib resistance and stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The histone deacetylase inhibitor suberoylanilide hydroxamic acid down-regulates expression levels of Bcr-abl, c-Myc and HDAC3 in chronic myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Is a Uniquely Potent and Selective Inhibitor of HDACs for the Treatment of BCR-ABL-Induced B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. c-Myc Modulation and Acetylation Is a Key HDAC Inhibitor Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HDAC I/IIb selective inhibitor this compound combined with GLS1 inhibition effectively eliminates CML stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Purinostat Mesylate: A Technical Guide to its Mechanism and Impact on Histone Acetylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Purinostat mesylate is a novel, highly selective, and potent small-molecule inhibitor of Class I and Class IIb histone deacetylases (HDACs). By modulating the epigenetic landscape of cancer cells, it represents a promising therapeutic agent in hematological malignancies. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on histone acetylation, downstream cellular pathways, and relevant experimental protocols for its study.
Introduction: The Role of Histone Acetylation in Oncology
Gene expression is intricately regulated by the dynamic structuring of chromatin. A key post-translational modification governing this process is the acetylation of lysine residues on histone tails. This modification is balanced by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs).[1][2]
-
Histone Acetyltransferases (HATs): Add acetyl groups, neutralizing the positive charge of lysine residues. This leads to a more relaxed chromatin structure (euchromatin), facilitating the binding of transcription factors and promoting gene expression.[2]
-
Histone Deacetylases (HDACs): Remove acetyl groups, restoring the positive charge of lysine. This results in a more condensed chromatin structure (heterochromatin), generally leading to transcriptional repression.[2]
In many cancers, HDACs are overexpressed, leading to the silencing of critical tumor suppressor genes and promoting oncogenesis.[1][3] HDAC inhibitors (HDACis) aim to counteract this by preventing the deacetylation of histones, thereby restoring the expression of these suppressed genes.[4] this compound is a next-generation HDACi designed for high selectivity and potency against specific HDAC isoforms implicated in cancer.[5][6]
Mechanism of Action of this compound
This compound is classified as a selective inhibitor of Class I (HDAC1, 2, 3, 8) and Class IIb (HDAC6, 10) enzymes.[4][7][8] Its inhibitory action leads to the accumulation of acetylated histones (hyperacetylation), which in turn reactivates the transcription of silenced tumor suppressor genes.[4] This restored gene expression triggers several anti-tumor mechanisms, including cell cycle arrest, induction of apoptosis, and modulation of immune responses.[3][9]
Quantitative Data
In Vitro HDAC Inhibitory Activity
Biochemical assays demonstrate that this compound potently inhibits Class I and IIb HDAC enzymes at low nanomolar concentrations. Its selectivity is highlighted by significantly higher IC50 values for other HDAC classes.
| HDAC Isoform | Class | IC50 (nM) |
| HDAC1 | I | 0.81[8] |
| HDAC2 | I | 1.4[8] |
| HDAC3 | I | 1.7[8] |
| HDAC8 | I | 3.8[8] |
| HDAC6 | IIb | 11.5[8] |
| HDAC10 | IIb | 1.1[8] |
| HDAC4 | IIa | 1072[8] |
| HDAC5 | IIa | 426[8] |
Clinical Efficacy in Hematological Malignancies
Clinical trials have evaluated this compound in patients with relapsed or refractory (r/r) lymphomas, particularly Diffuse Large B-cell Lymphoma (DLBCL). The data show significant anti-tumor activity.
| Trial Phase | Disease | Dose (mg/m²) | N | ORR (%) | CR (%) | PR (%) | Median PFS (months) |
| Phase I | r/r Lymphoma | 8.4 - 11.2 | 16 | 56.2[10] | 18.75 (3/16) | 12.5 (2/16) | - |
| Phase IIa | r/r DLBCL | 8.4 | 15 | 66.7[11] | 6.7 (1/15) | 60 (9/15) | 4.3[11] |
| Phase IIa | r/r DLBCL | 11.2 | 13 | 76.9[11] | 30.8 (4/13) | 46.2 (6/13) | 4.3[11] |
| Phase IIb | r/r DLBCL | 11.2 | 43 | 60.5[12][13] | 20.9 (9/43) | 39.5 (17/43) | 6.2[13] |
Downstream Signaling and Cellular Effects
The inhibition of HDACs by this compound initiates a cascade of downstream events that collectively contribute to its anti-cancer activity. This includes the downregulation of key oncogenic proteins and the activation of tumor-suppressive pathways.
Key downstream effects include:
-
Downregulation of Oncogenes: this compound has been shown to significantly downregulate the expression of critical survival proteins in cancer cells, including c-MYC, EZH2, mutated p53, BCR-ABL, and β-Catenin.[5][7][9][11]
-
Induction of Apoptosis: By re-expressing pro-apoptotic genes and repressing anti-apoptotic factors, the compound effectively induces programmed cell death in malignant cells.[7][9]
-
Cell Cycle Arrest: Treatment leads to a halt in the cell cycle, primarily at the G0/G1 phase, preventing cancer cell proliferation.[6]
-
Immune Modulation: Studies indicate that this compound can up-regulate the expression of MHC Class I and II molecules on tumor cells, potentially enhancing their recognition and elimination by the immune system.[3][11]
Experimental Protocols
To assess the activity of this compound, a series of in vitro and cellular assays are required. The following are generalized protocols for key experiments.
Western Blot for Histone Acetylation
This protocol is used to qualitatively and semi-quantitatively measure the increase in acetylated histones following treatment.
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., K562, LAMA84) at an appropriate density.[6] Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a specified time (e.g., 24 hours).
-
Histone Extraction: Harvest cells and isolate nuclei. Extract histone proteins using an acid extraction method (e.g., with 0.2 M H₂SO₄).
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard assay (e.g., Bradford or BCA).
-
SDS-PAGE and Transfer: Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) and a loading control (e.g., anti-Total Histone H3).[14]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the signal for acetylated histones relative to the total histone control indicates HDAC inhibition.
Colorimetric HDAC Activity Assay
This in vitro assay directly measures the enzymatic activity of HDACs in the presence of an inhibitor.[15]
-
Sample Preparation: Use nuclear extracts from treated/untreated cells or recombinant HDAC enzymes.
-
Assay Reaction:
-
To a 96-well plate, add nuclear extract or recombinant enzyme.
-
Add this compound at a range of concentrations to determine the IC50 value.
-
Add the colorimetric HDAC substrate, which contains an acetylated lysine side chain.
-
Incubate the plate at 37°C for 30-60 minutes to allow the HDAC enzyme to deacetylate the substrate.
-
-
Development: Add the developer solution, which contains a protease that cleaves the deacetylated substrate to release the chromophore. Incubate for 15-30 minutes at 37°C.
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader. The signal is proportional to the amount of deacetylation (HDAC activity). A decrease in signal in treated wells indicates inhibition.
Conclusion
This compound is a potent and highly selective Class I and IIb HDAC inhibitor with demonstrated preclinical and clinical activity against hematological malignancies. Its mechanism of action, centered on the re-establishment of histone acetylation, leads to the reactivation of tumor suppressor pathways and the downregulation of key oncogenic drivers. The robust quantitative data from both in vitro and clinical studies underscore its therapeutic potential. The experimental protocols outlined provide a framework for further investigation into its nuanced cellular effects and for the development of rational combination therapies. As research progresses, this compound stands out as a significant tool in the epigenetic modulation of cancer.
References
- 1. Mechanisms and Clinical Significance of Histone Deacetylase Inhibitors: Epigenetic Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. boa.unimib.it [boa.unimib.it]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical and first-in-human of this compound, a novel selective HDAC I/IIb inhibitor, in relapsed/refractory multiple myeloma and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC I/IIb selective inhibitor this compound combined with GLS1 inhibition effectively eliminates CML stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HDAC I/IIb selective inhibitor this compound combined with GLS1 inhibition effectively eliminates CML stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Is a Uniquely Potent and Selective Inhibitor of HDACs for the Treatment of BCR-ABL-Induced B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Histone deacetylase inhibitors: targeting epigenetic regulation in the treatment of acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. ascopubs.org [ascopubs.org]
- 12. ascopubs.org [ascopubs.org]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. Histone acetylation and histone deacetylase activity of magnesium valproate in tumor and peripheral blood of patients with cervical cancer. A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of Purinostat Mesylate in Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of Purinostat mesylate, a novel and selective histone deacetylase (HDAC) inhibitor, for the treatment of leukemia. The data and protocols presented are compiled from peer-reviewed scientific literature to support further research and development efforts in this area.
Executive Summary
This compound (PM) is a potent and highly selective inhibitor of class I and IIb HDACs.[1][2] Preclinical studies have demonstrated its significant anti-leukemic activity, particularly in models of Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (B-ALL) and chronic myeloid leukemia (CML).[1][3] Its mechanism of action involves the induction of apoptosis and the downregulation of key oncogenic proteins such as BCR-ABL and c-MYC.[1][2] this compound exhibits favorable pharmacokinetics and a manageable toxicity profile in animal models, positioning it as a promising therapeutic candidate for leukemia.[1]
Data Presentation
In Vitro Efficacy: Inhibition of HDAC Enzymes and Leukemia Cell Lines
This compound demonstrates high selectivity and potent inhibitory activity against class I and IIb HDAC enzymes at nanomolar concentrations. This targeted inhibition translates to potent anti-proliferative effects across a range of hematological cancer cell lines.
Table 1: Inhibitory Activity (IC50) of this compound against HDAC Subtypes
| HDAC Class | HDAC Subtype | IC50 (nmol/L) |
| Class I | HDAC1 | 0.81 |
| HDAC2 | 1.4 | |
| HDAC3 | 1.7 | |
| HDAC8 | 3.8 | |
| Class IIa | HDAC4 | 1072 |
| HDAC5 | 426 | |
| HDAC7 | 690 | |
| HDAC9 | 622 | |
| Class IIb | HDAC6 | 11.5 |
| HDAC10 | 1.1 | |
| Class IV | HDAC11 | 3348 |
| Source: Yang L, et al. Clin Cancer Res. 2019.[4] |
Table 2: Anti-proliferative Activity (IC50) of this compound in Hematological Cancer Cell Lines (72-hour incubation)
| Cell Line | Cancer Type | IC50 (nmol/L) |
| Leukemia | ||
| MV4-11 | Acute Myeloid Leukemia (AML) | 1.05 |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 0.86 |
| LAMA84 | Chronic Myeloid Leukemia (CML) - Blast Crisis | 11.2 |
| K562 | Chronic Myeloid Leukemia (CML) - Blast Crisis | 1.8 |
| BL-2 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 0.35 |
| Lymphoma | ||
| OCI-LY1 | Diffuse Large B-cell Lymphoma (DLBCL) | 1.07 |
| SUDHL-4 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.88 |
| Jeko-1 | Mantle Cell Lymphoma (MCL) | 0.69 |
| Myeloma | ||
| RPMI-8226 | Multiple Myeloma (MM) | 1.05 |
| MM1s | Multiple Myeloma (MM) | 0.9 |
| Source: Adapted from Supplementary Data, Yang L, et al. Clin Cancer Res. 2019. |
In Vivo Efficacy: Murine Models of Leukemia
In vivo studies using murine models of leukemia have demonstrated the potent anti-tumor effects of this compound.
Table 3: In Vivo Efficacy of this compound in a B-ALL Mouse Model
| Treatment Group | Median Overall Survival (days) | Outcome |
| Vehicle | 52.5 | All mice succumbed to leukemia. |
| This compound (5 mg/kg) | Not Reached (within study period) | Significantly prolonged survival. No deaths observed during the treatment period. |
| This compound (10 mg/kg) | Not Reached (within study period) | Significantly prolonged survival. No deaths observed during the treatment period. |
| BL-2 secondary transplantation Ph+ B-ALL mouse model. Treatment administered three times a week for five weeks. Source: Yang L, et al. Clin Cancer Res. 2019. |
Table 4: In Vivo Efficacy of this compound in a CML Mouse Model
| Treatment Group | Outcome |
| Vehicle | Progressive disease. |
| This compound (5-10 mg/kg) | Effectively suppresses leukemia progression and significantly prolongs the overall survival rate.[1] |
| This compound (10 mg/kg) | In a BCR-ABL(T315I)-induced B-ALL model, all mice survived after 42 days of treatment.[1] |
| BCR-ABL(T315I)-induced primary B-ALL mouse model. Treatment administered three times a week for eight weeks. Source: MedChemExpress Technical Data Sheet. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a representative method for assessing the anti-proliferative activity of this compound on leukemia cell lines.
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Addition: After 24 hours, add serial dilutions of this compound (or vehicle control) to the wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
This protocol outlines a standard method for quantifying apoptosis induced by this compound.
-
Cell Treatment: Plate leukemia cells in a 6-well plate and treat with varying concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Western Blot Analysis
This protocol is for assessing the effect of this compound on protein expression and signaling pathways.
-
Protein Extraction: Treat leukemia cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., BCR-ABL, c-MYC, HSP90, Acetyl-Histone H3, Acetyl-Histone H4, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Leukemia Model
This protocol describes the establishment and use of a murine xenograft model to evaluate the in vivo efficacy of this compound.[1]
-
Cell Preparation: Culture and harvest Ph+ B-ALL cells (e.g., BL-2 cell line).
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID).
-
Cell Implantation: Intravenously inject 1 x 10^6 BL-2 cells into each mouse.
-
Treatment: Once leukemia is established (e.g., detectable leukemic cells in peripheral blood), randomize mice into treatment and control groups. Administer this compound (e.g., 5 or 10 mg/kg) or vehicle control via intraperitoneal or intravenous injection three times a week.[1]
-
Monitoring: Monitor the mice for signs of disease progression and body weight changes. Periodically collect peripheral blood to monitor leukemia burden by flow cytometry for leukemia-specific markers (e.g., GFP+B220+).
-
Endpoint: The primary endpoint is overall survival. At the end of the study, or when mice become moribund, euthanize the animals and collect tissues (e.g., spleen, bone marrow, liver) for further analysis (e.g., histology, flow cytometry, western blotting).
Visualizations: Signaling Pathways and Workflows
Proposed Mechanism of Action of this compound in Ph+ Leukemia
The following diagram illustrates the key signaling pathways affected by this compound in Philadelphia chromosome-positive leukemia.
Caption: Mechanism of this compound in Ph+ Leukemia.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines the typical workflow for the in vitro assessment of this compound's anti-leukemic properties.
Caption: In Vitro Evaluation Workflow.
Logical Relationship of Preclinical Findings
The following diagram illustrates the logical flow from the molecular mechanism of this compound to its observed preclinical anti-leukemic effects.
Caption: Logical Flow of Preclinical Findings.
References
- 1. This compound Is a Uniquely Potent and Selective Inhibitor of HDACs for the Treatment of BCR-ABL-Induced B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HDAC I/IIb selective inhibitor this compound combined with GLS1 inhibition effectively eliminates CML stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Pharmacodynamics of Purinostat Mesylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the pharmacodynamics of Purinostat mesylate, a novel and potent selective inhibitor of Class I and IIb histone deacetylases (HDACs). The information presented herein is intended for a technical audience and focuses on the core mechanism of action, effects on signaling pathways, and quantitative data from preclinical and clinical studies.
Core Mechanism of Action
This compound exerts its anti-neoplastic effects through the selective inhibition of histone deacetylases, key enzymes in epigenetic regulation.[1] HDACs remove acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] The inhibition of HDACs by this compound leads to the hyperacetylation of these proteins, which in turn results in the modulation of gene expression and the activity of various cellular proteins.[1] This ultimately leads to cell cycle arrest, differentiation, and apoptosis in cancer cells.[2]
This compound is distinguished by its high selectivity for Class I (HDAC1, 2, 3, and 8) and Class IIb (HDAC6 and 10) enzymes, which are closely associated with tumor development and progression.[3] This selectivity profile is believed to contribute to its potent anti-tumor activity and potentially a more favorable safety profile compared to pan-HDAC inhibitors.[4][5]
Quantitative Data: In Vitro Inhibitory Activity
The inhibitory potency of this compound against various HDAC subtypes has been quantified through biochemical assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values.
| HDAC Subtype | IC50 (nmol/L) | Reference |
| Class I | ||
| HDAC1 | 0.81 | [4][6] |
| HDAC2 | 1.4 | [4][6] |
| HDAC3 | 1.7 | [4][6] |
| HDAC8 | 3.8 | [4][6] |
| Class IIa | ||
| HDAC4 | 1072 | [3] |
| HDAC5 | 426 | [3] |
| HDAC7 | 590 | [3] |
| HDAC9 | 622 | [3] |
| Class IIb | ||
| HDAC6 | 11.5 | [4][6] |
| HDAC10 | 1.1 | [4][6] |
| Class IV | ||
| HDAC11 | 3349 | [3] |
Signaling Pathways Modulated by this compound
Preclinical studies have elucidated several key signaling pathways that are modulated by this compound, contributing to its anti-cancer effects, particularly in hematologic malignancies.
One of the primary mechanisms involves the disruption of the BCR-ABL signaling pathway in Philadelphia chromosome-positive (Ph+) leukemias.[4] this compound treatment leads to the hyperacetylation of Heat Shock Protein 90 (HSP90), a chaperone protein for BCR-ABL.[7] This disrupts the chaperone function of HSP90, leading to the degradation of its client protein, BCR-ABL, via the ubiquitin-proteasome pathway.[7] The downregulation of BCR-ABL, a constitutively active tyrosine kinase, inhibits downstream signaling pathways crucial for cancer cell proliferation and survival.[4]
Furthermore, this compound has been shown to downregulate the expression of the proto-oncogene c-MYC.[4][8] c-MYC is a critical transcription factor that drives cell proliferation and is often overexpressed in various cancers. Its suppression by this compound is a key contributor to the observed anti-proliferative and pro-apoptotic effects.[4][8]
In the context of chronic myelogenous leukemia (CML), this compound has been found to repress several factors crucial for the survival of leukemia stem cells (LSCs), including c-Myc, β-Catenin, E2f, Ezh2, Alox5, and mTOR.[9][10]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro HDAC Enzymatic Activity Assay
-
Objective: To determine the IC50 values of this compound against specific HDAC subtypes.
-
Principle: A fluorogenic HDAC substrate is deacetylated by the recombinant human HDAC enzyme. Subsequent addition of a developer solution releases a fluorophore, and the fluorescence intensity is measured. The inhibitory effect of the compound is determined by the reduction in fluorescence signal.
-
Generalized Protocol:
-
Recombinant human HDAC enzymes (e.g., HDAC1, 2, 3, 6, 8, 10) are incubated with a fluorogenic substrate in an assay buffer.
-
Serial dilutions of this compound (or a vehicle control) are added to the reaction mixture.
-
The reaction is allowed to proceed at 37°C for a specified time (e.g., 30-60 minutes).
-
A developer solution containing a protease is added to stop the enzymatic reaction and cleave the deacetylated substrate, releasing the fluorophore.
-
The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability and Apoptosis Assays
-
Objective: To evaluate the effect of this compound on cancer cell proliferation and induction of apoptosis.
-
Generalized Protocol for Cell Viability (MTT Assay):
-
Cancer cell lines (e.g., Ph+ leukemia cell lines) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with increasing concentrations of this compound for various time points (e.g., 24, 48, 72 hours).
-
MTT reagent is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Generalized Protocol for Apoptosis (Annexin V/PI Staining):
-
Cells are treated with this compound as described above.
-
Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and Propidium Iodide (PI) are added to the cell suspension.
-
After a brief incubation in the dark, the cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.
-
Western Blot Analysis
-
Objective: To determine the effect of this compound on the expression and post-translational modification of target proteins.
-
Generalized Protocol:
-
Cells are treated with this compound and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against target proteins (e.g., acetylated-Histone H3, acetylated-Histone H4, BCR-ABL, c-MYC, HSP90).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Pharmacokinetics and In Vivo Pharmacodynamics
Pharmacokinetic and pharmacodynamic studies of this compound have been conducted in preclinical mouse models of Ph+ B-ALL.[4] Following a single intravenous administration of 10 mg/kg, this compound was observed to be distributed to various tissues, with higher concentrations found in the intestine, lung, kidney, stomach, and spleen.[4] The drug was cleared relatively quickly from the plasma.[6]
Pharmacodynamic assessments in these models demonstrated a time-dependent increase in the acetylation of histone H3 and H4 in bone marrow cells.[7] The peak effect on histone acetylation was observed to correlate with the anti-leukemic activity.[7] These studies indicated that an intermittent dosing schedule, such as once every other day, may be optimal for maintaining the pharmacodynamic effect.[6]
Clinical Development
This compound is currently undergoing clinical evaluation for the treatment of various hematologic malignancies and solid tumors.[11][12] Phase I trials have been conducted to establish the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase II dose (RP2D).[5][11] These trials have shown that this compound is generally well-tolerated, with manageable hematologic toxicities being the most common treatment-related adverse events.[5]
Phase II and III clinical trials are ongoing to further evaluate the efficacy and safety of this compound as a monotherapy and in combination with other anti-cancer agents for indications such as relapsed or refractory diffuse large B-cell lymphoma (DLBCL), peripheral T-cell lymphoma (PTCL), and multiple myeloma.[12][13][14] These trials will provide further insights into the clinical utility of this novel HDAC inhibitor.
References
- 1. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of this compound for Injection in the Treatment of Relapsed or Refractory B Cell-related Tumor-predominant [ctv.veeva.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical and first-in-human of this compound, a novel selective HDAC I/IIb inhibitor, in relapsed/refractory multiple myeloma and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound Is a Uniquely Potent and Selective Inhibitor of HDACs for the Treatment of BCR-ABL-Induced B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. HDAC I/IIb selective inhibitor this compound combined with GLS1 inhibition effectively eliminates CML stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Clinical Study of this compound for Injection in Patients With Advanced Solid Tumors | Clinical Research Trial Listing ( Advanced Solid Tumor ) ( NCT06431243 ) [trialx.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. clinicaltrial.be [clinicaltrial.be]
- 14. A Phase III Clinical Study of this compound for Injection in Patients With Diffuse Large B-cell Lymphoma [ctv.veeva.com]
Methodological & Application
Application Note: Purinostat Mesylate In Vitro Cytotoxicity Assay
Introduction
Purinostat mesylate is a potent and selective inhibitor of Class I and Class IIb histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones and other proteins.[3][4] Aberrant HDAC activity is implicated in the pathology of various diseases, particularly cancer, making them a key target for therapeutic intervention.[4][5] this compound has demonstrated robust anti-tumor activity in preclinical studies of hematologic cancers, such as leukemia and lymphoma, by inducing apoptosis (programmed cell death) and cell cycle arrest.[1][6] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a common luminescence-based cell viability assay.
Mechanism of Action
This compound exerts its cytotoxic effects by selectively inhibiting HDAC enzymes. This inhibition leads to an accumulation of acetylated histones, altering chromatin structure and modulating the expression of genes involved in critical cellular processes like cell cycle progression, differentiation, and apoptosis.[3][5] Increased acetylation of non-histone proteins, such as transcription factors and signaling molecules, also contributes to its anti-cancer effects.[5] Specifically, this compound has been shown to downregulate the expression of key oncogenes like c-MYC and fusion proteins such as BCR-ABL, which are critical for the survival of certain cancer cells.[7][8]
Caption: this compound signaling pathway.
Quantitative Data
The inhibitory activity of this compound is highly selective for specific HDAC isoforms. The half-maximal inhibitory concentrations (IC50) are summarized below.
Table 1: this compound IC50 Values Against HDAC Isoforms
| HDAC Class | Isoform | IC50 (nM) |
|---|---|---|
| Class I | HDAC1 | 0.81[1][2] |
| HDAC2 | 1.4[1][2] | |
| HDAC3 | 1.7[1][2] | |
| HDAC8 | 3.8[1][2] | |
| Class IIa | HDAC4 | 1072[1] |
| HDAC5 | 426[1] | |
| HDAC7 | 690[1] | |
| HDAC9 | 622[1] | |
| Class IIb | HDAC6 | 11.5[1][2] |
| HDAC10 | 1.1[1][2] |
| Class IV | HDAC11 | 3348[1] |
Data compiled from MedChemExpress and Network of Cancer Research.[1][2]
Table 2: Example Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| Ph+ Cell Lines (e.g., LAMA84, K562) | Chronic Myeloid Leukemia (CML) | < 10[9] |
| Ph+ B-ALL Primary Cells | B-Cell Acute Lymphoblastic Leukemia | Low Nanomolar Range[7] |
Experimental Protocol: Luminescence-Based Cytotoxicity Assay
This protocol details a method for determining the cytotoxic effects of this compound using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®). The principle of this assay is that the quantity of ATP is directly proportional to the number of metabolically active, viable cells.
Materials and Reagents
-
This compound
-
Selected cancer cell lines (e.g., K562, LAMA84, MM1S)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Opaque-walled 96-well microplates suitable for luminescence
-
Luminescence-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Plate-reading luminometer
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow
Caption: General workflow for the cytotoxicity assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Culture cells under standard conditions until they reach logarithmic growth phase.
-
Harvest cells and perform a cell count (e.g., using a hemocytometer and trypan blue exclusion).
-
Dilute the cell suspension in complete medium to the desired seeding density (typically 5,000-10,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Include wells with medium only for background luminescence measurement and wells with untreated cells as a vehicle control (100% viability).
-
Incubate the plate for 24 hours to allow cells to attach (if adherent) and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the stock solution in complete culture medium to achieve a range of final concentrations for testing (e.g., 0.1 nM to 1 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
For the vehicle control wells, add 100 µL of medium containing the same final concentration of solvent used in the drug dilutions.
-
-
Incubation:
-
Return the plate to the incubator (37°C, 5% CO2) and incubate for the desired exposure time (typically 24, 48, or 72 hours).[10]
-
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the luminescent assay reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis
-
Calculate Percent Viability:
-
Subtract the average background luminescence (medium-only wells) from all other readings.
-
Calculate the percent viability for each drug concentration using the following formula:
-
% Viability = (Luminescence of Treated Cells / Luminescence of Vehicle Control) x 100
-
-
-
Determine IC50 Value:
Table 3: Example Data Collection Template
| Concentration (nM) | Log Concentration | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) | Average RLU | % Viability |
|---|---|---|---|---|---|---|
| 0 (Vehicle) | N/A | 100 | ||||
| 0.1 | -1 | |||||
| 1 | 0 | |||||
| 10 | 1 | |||||
| 100 | 2 | |||||
| 1000 | 3 | |||||
| Medium Only | N/A | N/A |
RLU: Relative Luminescence Units
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Assessment of HDACi-Induced Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 5. Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical and first-in-human of this compound, a novel selective HDAC I/IIb inhibitor, in relapsed/refractory multiple myeloma and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Is a Uniquely Potent and Selective Inhibitor of HDACs for the Treatment of BCR-ABL-Induced B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HDAC I/IIb selective inhibitor this compound combined with GLS1 inhibition effectively eliminates CML stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HDAC I/IIb selective inhibitor this compound combined with GLS1 inhibition effectively eliminates CML stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Notes and Protocols: Determining the Optimal Concentration of Purinostat Mesylate for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Purinostat mesylate is a potent and highly selective inhibitor of Class I and IIb histone deacetylases (HDACs), demonstrating significant anti-tumor activity in various hematological malignancies.[1][2][3][4] Its efficacy is rooted in its ability to induce apoptosis, arrest the cell cycle, and downregulate key oncogenic signaling pathways.[1][2][3][4] Determining the optimal concentration of this compound is a critical first step in any in vitro experimental design to ensure meaningful and reproducible results. These application notes provide a comprehensive guide, including detailed protocols and quantitative data, to assist researchers in establishing the effective dose range for their specific cell culture models.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes and the activation of oncogenes. This compound selectively inhibits HDACs, particularly HDAC1, 2, 3, 6, 8, and 10, with high affinity, leading to the re-expression of tumor suppressor genes and subsequent cancer cell death.[5][6][7] This document outlines the necessary experimental workflows to determine the optimal concentration of this compound for cell culture studies, focusing on cell viability assays and providing key data from published literature.
Data Presentation: Efficacy of this compound Across Various Cell Lines
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in a range of hematological cancer cell lines, providing a valuable reference for initiating dose-response studies.
| Cell Line | Cancer Type | IC50 (nM) ± SD | Reference |
| Raji | Burkitt lymphoma | 0.83 ± 0.15 | [8] |
| Ramos | Burkitt lymphoma | 0.66 ± 0.20 | [8] |
| OCI-LY1 | Diffuse large B-cell lymphoma | 12.85 ± 1.24 | [8] |
| SUDHL-4 | Diffuse large B-cell lymphoma | 1.09 ± 0.36 | [8] |
| SU-DHL-6 | Diffuse large B-cell lymphoma | 1.88 | [9] |
| Jeko-1 | Mantle cell lymphoma | 1.79 ± 0.35 | [8] |
| MM1s | Multiple myeloma | 2.33 ± 0.54 | [8] |
| RPMI-8226 | Multiple myeloma | 1.76 ± 1.38 | [8] |
| MV4-11 | Acute myeloid leukemia | 1.68 ± 0.11 | [8] |
| MOLM-13 | Acute myeloid leukemia | 0.28 ± 0.057 | [8] |
| LAMA84 | Chronic myeloid leukemia (Ph+) | 8.95 ± 0.354 | [8] |
| K562 | Chronic myeloid leukemia (Ph+) | 6.70 ± 1.75 | [8] |
| BL-2 | B-cell acute lymphoblastic leukemia (Ph+) | 2.08 ± 0.10 | [8] |
Experimental Protocols
Determining Optimal Concentration Using a Cell Viability Assay
A fundamental experiment to determine the optimal concentration of any compound is the dose-response cell viability assay. This protocol is a general guideline and may require optimization based on the specific cell line and laboratory conditions.
Objective: To determine the IC50 of this compound in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution prepared in DMSO)
-
96-well clear flat-bottom microplates
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)[10][11]
-
Plate reader (spectrophotometer or fluorometer)
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Hemocytometer
Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Harvest cells using standard cell culture techniques.
-
Perform a cell count using a hemocytometer and trypan blue to ensure high viability.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound from the stock solution. A common starting range, based on the provided IC50 values, would be from 0.1 nM to 100 nM. It is advisable to perform a broad-range screen first, followed by a narrower range for a more precise IC50 determination.
-
Include a vehicle control (DMSO at the same concentration as the highest drug concentration) and a no-treatment control.
-
Carefully add the diluted this compound or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the treated plates for a predetermined duration. Common time points for such assays are 24, 48, and 72 hours to assess both dose and time dependency.[3]
-
-
Cell Viability Assessment (MTT Assay Example):
-
Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability data against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway Affected by this compound
This compound, as a selective HDAC I/IIb inhibitor, impacts multiple signaling pathways critical for cancer cell survival and proliferation.[1][12]
Caption: this compound inhibits HDACs, leading to altered gene expression and cell fate.
Experimental Workflow for Determining Optimal Concentration
The following diagram illustrates a logical workflow for establishing the optimal concentration of this compound for in vitro studies.
Caption: Workflow for determining the optimal concentration of this compound.
Conclusion
The successful application of this compound in cell culture experiments is highly dependent on the use of an appropriate concentration. The data and protocols provided in these application notes offer a robust starting point for researchers to determine the optimal dose range for their specific cell lines. By following a systematic approach of dose-response testing and confirming the biological effects with secondary assays, researchers can ensure the generation of reliable and impactful data in the study of this promising anti-cancer agent.
References
- 1. HDAC I/IIb selective inhibitor this compound combined with GLS1 inhibition effectively eliminates CML stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Is a Uniquely Potent and Selective Inhibitor of HDACs for the Treatment of BCR-ABL-Induced B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Study of this compound for Injection in the Treatment of Relapsed or Refractory B Cell-related Tumor-predominant [ctv.veeva.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Therapeutic efficacy of an injectable formulation of this compound in SU-DHL-6 tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Purinostat Mesylate Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
Purinostat mesylate is a potent and selective inhibitor of Class I and Class IIb histone deacetylases (HDACs), demonstrating significant anti-leukemic and anti-tumor activity.[1][2][3] Its mechanism of action involves the induction of apoptosis and cell cycle arrest in cancer cells.[2] Proper preparation of stock solutions is critical for accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as a solvent.
Data Presentation
Physicochemical and Solubility Data
| Parameter | Value | Reference |
| Molecular Formula | C₂₄H₃₀N₁₀O₆S | [4] |
| Molecular Weight | 586.6 g/mol | [4] |
| Solubility in DMSO | 125 mg/mL (254.83 mM) | [1] |
| Appearance | Crystalline solid, powder | [5] |
Note: The use of newly opened, hygroscopic DMSO is recommended for optimal solubility.[1] Ultrasonic assistance may be required to achieve complete dissolution at high concentrations.[1]
Storage and Stability of Stock Solutions
| Storage Temperature | Shelf Life | Reference |
| -20°C | 1 month | [1][2] |
| -80°C | 6 months | [1][2] |
Note: Stock solutions should be stored in tightly sealed vials to prevent moisture absorption and degradation.[2] For in vivo studies, specialized formulations may be required to overcome poor aqueous solubility.[6][7][8][9][10]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes before opening to minimize condensation.
-
Weighing: Carefully weigh out 5.87 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, use a sonicator water bath for brief intervals to aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]
Protocol 2: Application in a Cell Viability Assay (Example)
This protocol provides a general guideline for using the this compound stock solution to determine its effect on the viability of a cancer cell line (e.g., LAMA84 or K562) using an MTT or similar colorimetric assay.[7]
Materials:
-
Cancer cell line of interest (e.g., LAMA84)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
10 mM this compound stock solution in DMSO
-
Sterile 96-well cell culture plates
-
MTT reagent (or similar viability assay reagent)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Preparation of Working Solutions: Prepare a series of dilutions of this compound from the 10 mM stock solution in complete cell culture medium. A common final concentration range for in vitro studies is 0-100 nM.[2] Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: Following incubation, perform the MTT assay according to the manufacturer's protocol. This typically involves adding the MTT reagent to each well, incubating for a few hours, and then solubilizing the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the results to determine the IC₅₀ value.
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical and first-in-human of this compound, a novel selective HDAC I/IIb inhibitor, in relapsed/refractory multiple myeloma and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C24H30N10O6S | CID 127044510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|2650188-32-0|MSDS [dcchemicals.com]
- 6. HDAC I/IIb selective inhibitor this compound combined with GLS1 inhibition effectively eliminates CML stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HDAC I/IIb selective inhibitor this compound combined with GLS1 inhibition effectively eliminates CML stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic efficacy of an injectable formulation of this compound in SU-DHL-6 tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Purinostat Mesylate Administration in Xenograft Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purinostat mesylate is a novel and highly selective inhibitor of Class I and IIb histone deacetylases (HDACs), demonstrating significant anti-tumor activity in various hematological malignancies. Its therapeutic potential is extensively evaluated in preclinical xenograft models. The choice of administration route is a critical parameter in these studies, directly impacting the compound's bioavailability, efficacy, and toxicity profile. This document provides detailed application notes and protocols for the administration of this compound in xenograft studies, based on currently available research. It also outlines the key signaling pathways affected by this compound and summarizes quantitative data from relevant studies.
Data Presentation: Efficacy of this compound in Xenograft Models
The following tables summarize the quantitative data on the anti-tumor efficacy of this compound administered via different routes in various xenograft models.
Table 1: Intravenous Administration of this compound Formulation (PMF) in a SU-DHL-6 Xenograft Model
| Dose (mg/kg) | Frequency | Tumor Inhibition Rate (%) |
| 2.5 | Three times a week | 57.35 |
| 5 | Three times a week | Not specified |
| 10 | Three times a week | Not specified |
| 20 | Three times a week | Not specified |
Data from a study on an injectable formulation of this compound in an immunodeficiency mouse model of a SU-DHL-6 cell line xenograft.[1]
Table 2: Intraperitoneal Administration of this compound in a B-ALL Xenograft Model
| Dose (mg/kg) | Frequency | Outcome |
| 5 | Three times a week | Significantly prolonged survival |
| 10 | Three times a week | Significantly prolonged survival |
Data from a study on a BL-2 secondary transplantation Ph+ B-ALL mouse model.[2]
Experimental Protocols
Intravenous (IV) Administration Protocol
Intravenous administration of this compound is often preferred for its direct entry into the systemic circulation, bypassing first-pass metabolism and ensuring accurate dosing. However, the poor water solubility of free this compound necessitates the use of a specialized formulation.
Materials:
-
This compound Formulation (PMF): This is an injectable formulation designed to improve the solubility and stability of this compound. The formulation consists of this compound complexed with hydroxypropyl-β-cyclodextrin (HP-β-CD), arginine, meglumine, and mannitol.[1]
-
Sterile 0.9% Sodium Chloride (Normal Saline) for injection.
-
Appropriate syringes and needles (e.g., 27-30 gauge).
-
Animal restrainer.
Procedure:
-
Reconstitution of PMF: Reconstitute the lyophilized PMF powder with sterile normal saline to the desired final concentration as per the manufacturer's instructions or study protocol. Ensure the solution is clear and free of particulate matter.
-
Animal Preparation: Acclimatize the tumor-bearing mice to the laboratory conditions. Gently restrain the mouse using a suitable restraining device.
-
Tail Vein Injection:
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Disinfect the injection site with an alcohol swab.
-
Insert the needle (bevel up) into one of the lateral tail veins at a shallow angle.
-
Slowly inject the this compound solution (typically a volume of 100-200 µL, depending on the mouse's weight and the final concentration of the drug).
-
Observe for any signs of extravasation (swelling at the injection site). If this occurs, withdraw the needle and attempt the injection in a more proximal location on the same or opposite tail vein.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
-
-
Post-injection Monitoring: Monitor the animal for any adverse reactions immediately after the injection and at regular intervals as per the experimental design.
Intraperitoneal (IP) Administration Protocol
Intraperitoneal injection is a common and relatively simple method for administering substances to small laboratory animals. It allows for rapid absorption into the systemic circulation.
Materials:
-
This compound (free drug).
-
Vehicle for dissolution. A commonly used vehicle for intraperitoneal injection of HDAC inhibitors is a solution of 2% DMSO, 49% PEG400, and 49% saline .[3]
-
Sterile syringes and needles (e.g., 25-27 gauge).
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve the this compound powder in the vehicle to achieve the desired final concentration. For example, to prepare a 3 mg/mL solution, dissolve the appropriate amount of this compound in the 2% DMSO, 49% PEG400, and 49% saline solution.[3]
-
Ensure the solution is homogenous and free of precipitates. Gentle warming or vortexing may be required.
-
-
Animal Preparation:
-
Gently restrain the mouse, exposing the abdominal area. It is recommended to tilt the mouse's head downwards to move the abdominal organs away from the injection site.
-
-
Intraperitoneal Injection:
-
Identify the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure that no fluid (e.g., urine, blood) is drawn back, which would indicate incorrect needle placement.
-
Slowly inject the this compound solution.
-
Withdraw the needle.
-
-
Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress or adverse reactions.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is a selective inhibitor of Class I and IIb HDACs. Its anti-cancer effects are mediated through the hyperacetylation of both histone and non-histone proteins, leading to the modulation of various cellular processes, including gene expression, protein stability, and cell cycle progression. A key mechanism involves the disruption of chaperone protein function and the downregulation of critical oncogenic signaling pathways.
Caption: this compound Signaling Pathway.
Experimental Workflow for Xenograft Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a xenograft model.
References
- 1. Therapeutic efficacy of an injectable formulation of this compound in SU-DHL-6 tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Uniquely Potent and Selective Inhibitor of HDACs for the Treatment of BCR-ABL-Induced B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HDAC1/2 inhibitor therapy improves multiple organ systems in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Purinostat Mesylate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Purinostat mesylate is a potent and highly selective inhibitor of Class I and Class IIb histone deacetylases (HDACs), with particularly strong activity against HDAC1, 2, 3, 8, 6, and 10.[1][2][3] By inhibiting these enzymes, this compound induces hyperacetylation of histone and non-histone proteins, leading to the modulation of gene expression and the induction of various cellular responses, including cell cycle arrest, apoptosis, and differentiation.[4][5][6] These characteristics make it a promising therapeutic agent for various hematological malignancies, including B-cell acute lymphoblastic leukemia (B-ALL) and chronic myeloid leukemia (CML).[7][8] This document provides detailed application notes and protocols for utilizing this compound in in vitro studies, focusing on responsive cell lines and key experimental assays.
I. Responsive Cell Lines
This compound has demonstrated significant anti-proliferative activity against a range of hematological cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for several responsive cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| BL-2 | B-cell Acute Lymphoblastic Leukemia | < 4 | [1] |
| LAMA84 | Chronic Myeloid Leukemia | < 80 | [1] |
| K562 | Chronic Myeloid Leukemia | < 10 | [7] |
| BaF3-BCR-ABL(T315I) | B-cell Acute Lymphoblastic Leukemia (TKI-resistant) | < 10 | [7] |
| MV4-11 | Acute Myeloid Leukemia | Not specified, but effective | [1] |
| MOLM-13 | Acute Myeloid Leukemia | Not specified, but effective | [1] |
| RPMI-8226 | Multiple Myeloma | Not specified, but effective | [1] |
| MM1s | Multiple Myeloma | Not specified, but effective | [1] |
| OCI-LY1 | Diffuse Large B-cell Lymphoma | Not specified, but effective | [1] |
| SUDHL-4 | Diffuse Large B-cell Lymphoma | Not specified, but effective | [1] |
| Jeko-1 | Mantle Cell Lymphoma | Not specified, but effective | [1] |
II. Experimental Protocols
A. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Responsive cancer cell lines (e.g., LAMA84, BL-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[9]
B. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Responsive cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
C. Western Blot Analysis
This protocol is for detecting changes in protein expression and signaling pathways following this compound treatment.
Materials:
-
Responsive cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated-Histone H3, anti-acetylated-Histone H4, anti-PARP, anti-Caspase-3, anti-c-MYC, anti-BCR-ABL, anti-p-SRC, anti-HSP90, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
III. Signaling Pathways and Visualizations
This compound treatment impacts several key signaling pathways involved in cancer cell survival and proliferation.
A. Apoptosis Induction Pathway
This compound induces apoptosis through both intrinsic and extrinsic pathways.[7] This involves the activation of caspases and the cleavage of PARP.[7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vorinostat induces apoptosis and differentiation in myeloid malignancies: genetic and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HDAC I/IIb selective inhibitor this compound combined with GLS1 inhibition effectively eliminates CML stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Is a Uniquely Potent and Selective Inhibitor of HDACs for the Treatment of BCR-ABL-Induced B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Induction with Purinostat Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purinostat mesylate is a potent and selective inhibitor of Class I and Class IIb histone deacetylases (HDACs), demonstrating significant anti-tumor activity in various cancer models, particularly in hematological malignancies.[1][2] By inhibiting HDACs, this compound alters the acetylation status of histone and non-histone proteins, leading to the regulation of gene expression and the induction of programmed cell death, or apoptosis, in cancer cells.[1][3] These application notes provide detailed protocols for assessing apoptosis induced by this compound, along with quantitative data and a summary of the underlying signaling pathways.
Mechanism of Action: Apoptosis Induction
This compound induces apoptosis through a multi-faceted mechanism. As a selective HDAC I/IIb inhibitor, it triggers a cascade of events that ultimately lead to cell death.[1] Key aspects of its pro-apoptotic action include:
-
Activation of the Intrinsic Apoptotic Pathway: this compound upregulates the expression of pro-apoptotic proteins such as BAD and TP53, while downregulating anti-apoptotic proteins like BCL-XL.[1] This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.
-
Caspase Cascade Activation: The release of cytochrome c initiates the activation of a cascade of cysteine-aspartic proteases known as caspases. This compound has been shown to induce the cleavage and activation of initiator caspases like CASPASE-8 and CASPASE-9, which in turn activate executioner caspases such as CASPASE-3.[1]
-
Cleavage of Key Cellular Substrates: Activated CASPASE-3 cleaves numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[1] Cleavage of PARP is a hallmark of apoptosis.
-
Suppression of Pro-Survival Signaling: this compound also suppresses critical cell survival signaling pathways, notably the RAF-MEK-ERK-AKT axis, further contributing to the induction of apoptosis.[1]
-
Downregulation of Oncogenic Drivers: In specific cancer contexts, such as Philadelphia chromosome-positive (Ph+) leukemias, this compound has been shown to downregulate the expression of key oncogenic drivers like BCR-ABL and c-MYC.[2][4]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Ph+ cell lines | Chronic Myeloid Leukemia | < 10 | [1] |
| MM cell lines (8 lines) | Multiple Myeloma | < 5 | |
| Lymphoma cell lines (8 lines) | Lymphoma | < 5 | |
| BL-2 | B-cell Acute Lymphoblastic Leukemia | ~2 | [4] |
| LAMA84 | Chronic Myeloid Leukemia | ~40 | [4] |
Table 2: Apoptosis Induction by this compound in Cancer Cell Lines
| Cell Line | Concentration (nM) | Incubation Time (h) | Percent Apoptosis | Reference |
| LAMA84 | 20 | 36 | Increased (dose-dependent) | [1] |
| K562 | 20 | 36 | Increased (dose-dependent) | [1] |
| BaF3-BCR-ABL(T315I) | various | - | Increased (dose-dependent) | [1] |
| BL-2 | 1, 2, 4 | 24 | Increased (dose-dependent) | [4] |
| LAMA84 | 20, 40, 80 | 24 | Increased (dose-dependent) | [4] |
| Primary MM cells (Patient A) | 5 | - | 92.9% | |
| Primary MM cells (Patient B) | 5 | - | 82.0% | |
| Primary DLBCL cells (Patient C) | 5 | - | 82.1% |
Signaling Pathway and Experimental Workflow
Caption: this compound-induced apoptosis signaling pathway.
Caption: General workflow for apoptosis induction assays.
Experimental Protocols
A. Handling and Preparation of this compound Stock Solution
-
Solubility: this compound has poor solubility in water. It is soluble in DMSO.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
B. Protocol for Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is for the detection of early and late-stage apoptosis.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with varying concentrations of this compound (e.g., 2.5 - 80 nM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 36, or 48 hours).[1][4]
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the cells from the culture medium and centrifuge.
-
-
Washing: Wash the cell pellet twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin-Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
C. Protocol for Caspase-3/7 Activity Assay (Luminometric)
This protocol measures the activity of the executioner caspases 3 and 7.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
White-walled 96-well plates suitable for luminescence measurements
-
Plate-reading luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 1 x 10^4 cells/well) in a white-walled 96-well plate in a final volume of 100 µL. Allow cells to attach overnight (for adherent cells). Treat cells with this compound and controls as described previously.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light. The optimal incubation time should be determined empirically.
-
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the average luminescence of the blank wells from all other readings. The luminescence signal is proportional to the amount of caspase-3/7 activity.
D. Protocol for Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key proteins involved in this compound-induced apoptosis.
Materials:
-
RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against Cleaved Caspase-3, Cleaved PARP, Bcl-2, BCL-XL, BAD, c-Myc, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
This compound is a potent inducer of apoptosis in a range of cancer cell lines. The protocols provided here offer robust methods for quantifying and characterizing the apoptotic response to this promising therapeutic agent. Researchers and drug development professionals can utilize these application notes to further investigate the efficacy and mechanism of action of this compound in their specific models of interest.
References
- 1. HDAC I/IIb selective inhibitor this compound combined with GLS1 inhibition effectively eliminates CML stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Uniquely Potent and Selective Inhibitor of HDACs for the Treatment of BCR-ABL-Induced B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
Application Notes: Analysis of Histone Acetylation Following Purinostat Mesylate Treatment
References
- 1. HDAC I/IIb selective inhibitor this compound combined with GLS1 inhibition effectively eliminates CML stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylation of Histone H3 in Cancer Progression and Prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Is a Uniquely Potent and Selective Inhibitor of HDACs for the Treatment of BCR-ABL-Induced B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Purinostat Mesylate Efficacy in Preclinical Animal Models
Introduction
Purinostat mesylate is a novel, highly selective inhibitor of Class I and Class IIb histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[3][4] By inhibiting HDACs, this compound promotes histone hyperacetylation, which alters gene expression to induce cell cycle arrest, apoptosis, and cell differentiation in cancer cells.[3][5] Preclinical studies have demonstrated its potent anti-tumor activity in hematologic malignancies and solid tumors, making it a promising candidate for cancer therapy.[6][7]
These application notes provide an overview of common animal models and detailed protocols for assessing the in vivo efficacy of this compound.
Mechanism of Action: HDAC Inhibition
This compound selectively inhibits HDACs, primarily Class I (HDAC1, 2, 3, 8) and Class IIb (HDAC6, 10), with IC50 values in the low nanomolar range.[1][2] This inhibition leads to the accumulation of acetylated histones and non-histone proteins.[3] The hyperacetylation of histones results in a more open chromatin structure, allowing for the transcription of tumor suppressor genes like p21 and p53.[3][5][8] The acetylation of non-histone proteins, such as HSP90 and tubulin, can also disrupt their function, contributing to the drug's anti-cancer effects.[1][5] This cascade of molecular events ultimately leads to tumor cell cycle arrest, induction of apoptosis, and suppression of angiogenesis.[3]
Application Note 1: Hematological Malignancy Models
This compound has shown significant preclinical efficacy in models of B-cell acute lymphoblastic leukemia (B-ALL) and diffuse large B-cell lymphoma (DLBCL).[7][9] Patient-derived xenograft (PDX) models and cell line-derived xenograft (CDX) models are particularly valuable for these studies.
Recommended Animal Models:
-
Cell Line-Derived Xenograft (CDX): Human leukemia or lymphoma cell lines (e.g., LAMA84, MM1S) are implanted subcutaneously or intravenously into immunocompromised mice (e.g., NOD/SCID, NSG). These models are useful for initial efficacy screening.
-
Patient-Derived Xenograft (PDX): Primary tumor cells from patients with leukemia or lymphoma are engrafted into highly immunocompromised mice (e.g., NSG).[10][11][12] PDX models better recapitulate the heterogeneity and molecular characteristics of the original human tumor.[13]
Summary of Preclinical Efficacy Data
| Model Type | Cancer Type | Dosing Regimen | Key Outcomes | Reference |
| CDX (BL-2 cells) | B-ALL | 5-10 mg/kg, i.p., 3x/week for 5 weeks | Significantly prolonged overall survival and suppressed leukemia progression. | [1][2] |
| Primary B-ALL | B-ALL | 5-10 mg/kg, i.v., 3x/week for 8 weeks | Eliminated leukemic cells in the spleen and prolonged survival. | [1] |
| PDX Model | B-ALL | Not specified | Efficiently attenuated leukemia progression. | [7] |
| PDX Model | DLBCL | Not specified | Showed stronger anti-tumor effects than selinexor and R-CHOP. | [9] |
Application Note 2: Solid Tumor Models
While extensively studied in hematological cancers, the mechanism of HDAC inhibition is applicable to solid tumors. Pancreatic ductal adenocarcinoma (PDAC) and hepatocellular carcinoma (HCC) are relevant targets. Orthotopic models, where tumor cells are implanted into the corresponding organ, are considered more clinically relevant for solid tumors as they better mimic the tumor microenvironment and metastatic progression.[14]
Recommended Animal Models:
-
Orthotopic Pancreatic Cancer Model: Human or murine pancreatic cancer cells (e.g., Pan02, KPC-derived lines) are surgically implanted into the pancreas of immunodeficient or immunocompetent mice, respectively.[15][16][17][18] This model allows for the study of primary tumor growth and metastasis.[14]
-
Chemically-Induced Hepatocellular Carcinoma (HCC) Model: Carcinogens like diethylnitrosamine (DEN) are used to induce HCC in rodents.[19][20] These models are useful for studying cancer prevention and progression in the context of chronic liver disease.[19]
-
Subcutaneous Xenograft HCC Model: Human HCC cell lines are implanted subcutaneously in immunodeficient mice. This is a simpler model for initial efficacy testing.[21]
Protocols
Protocol 1: General Subcutaneous Xenograft Efficacy Study
This protocol describes a standard method for establishing subcutaneous tumors from cell lines to test the efficacy of this compound.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., NSG, NOD/SCID, Athymic Nude), 6-8 weeks old[10]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel or Cultrex BME (optional, can improve tumor take rate)[16]
-
Syringes (1 mL) with 27-30 gauge needles[22]
-
Digital calipers
-
This compound formulation and vehicle control
Procedure:
-
Cell Preparation: Culture cells under standard conditions. Harvest cells when they are 70-80% confluent using trypsin-EDTA.[22] Wash the cells twice with sterile PBS and perform a cell count using a hemocytometer. Cell viability should be >95%.[22]
-
Injection Preparation: Resuspend cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 1-10 x 10^6 cells per 100-200 µL).[22] Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mouse. Inject the cell suspension subcutaneously into the right flank of the mouse.[10]
-
Tumor Monitoring: Allow tumors to grow. Begin measuring tumor volume 2-3 times per week with digital calipers once tumors are palpable.[10] Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[22]
-
Randomization and Treatment: When tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).[10]
-
Drug Administration: Administer this compound or vehicle control according to the planned dose, route (e.g., intraperitoneal, intravenous, oral gavage), and schedule.[10]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size, or at the end of the study period. Collect tumors and other tissues for downstream analysis (e.g., weight, histology, biomarker analysis).
Protocol 2: Patient-Derived Xenograft (PDX) Model Efficacy Study
PDX models preserve the characteristics of the original patient tumor and are valuable for preclinical drug evaluation.[11][12]
Materials:
-
Fresh patient tumor tissue, collected under sterile conditions
-
Highly immunocompromised mice (NSG mice are preferred)[10][12]
-
Surgical tools (scalpels, forceps)
-
Preservation media (e.g., DMEM with antibiotics)
-
Trocar for implantation (optional)
Procedure:
-
Tissue Acquisition: Obtain fresh tumor tissue from surgery or biopsy and place it immediately into preservation media on ice.[12]
-
Tissue Processing: In a sterile biosafety cabinet, wash the tissue with media and slice it into small fragments (approx. 2-3 mm³).[12]
-
Implantation (Passage 0 - P0): Anesthetize a 6-8 week old female NSG mouse.[10] Make a small incision on the flank and create a subcutaneous pocket using blunt dissection. Implant one tumor fragment into the pocket. Close the incision with surgical clips or sutures.
-
Tumor Growth and Passaging: Monitor the mouse for tumor growth. When the P0 tumor reaches approximately 1000 mm³, euthanize the mouse and sterilely harvest the tumor.[10] A portion of the tumor should be cryopreserved and another portion used for serial passaging (implanting into new mice, P1).[10]
-
Cohort Expansion and Efficacy Study: Once a stable PDX line is established (typically at P2 or P3), expand the model to generate a cohort of tumor-bearing mice.[10] When tumors reach 100-300 mm³, randomize the mice and begin the efficacy study with this compound as described in Protocol 1.[10]
-
Quality Control: At each passage, a piece of the tumor should be processed for histology and STR analysis to ensure it retains the features of the original patient tumor and to verify its identity.[10]
Protocol 3: Orthotopic Pancreatic Cancer Model
This protocol requires surgical expertise and provides a more clinically relevant model of pancreatic cancer.
Materials:
-
Pancreatic cancer cells (e.g., Pan02 for syngeneic models in C57BL/6 mice, or human lines for immunodeficient mice)[16]
-
Mice (C57BL/6 or immunodeficient)
-
Surgical anesthesia (e.g., Ketamine/Xylazine solution)[18][23]
-
Surgical tools, sterile field, sutures, and wound clips
-
Hamilton syringe with a 30-gauge needle
-
Matrigel (optional, reduces cell leakage)[16]
Procedure:
-
Preparation: Prepare a single-cell suspension of pancreatic cancer cells (e.g., 0.5-1 x 10^6 cells in 25-50 µL of PBS, optionally mixed 1:1 with Matrigel).[18][23] Load the suspension into a Hamilton syringe.
-
Surgical Procedure: Anesthetize the mouse and place it in a supine position. Prepare the surgical site on the left upper abdomen by shaving and sterilizing with iodine and ethanol.[15]
-
Pancreas Exposure: Make a small longitudinal incision through the skin and peritoneum to enter the abdominal cavity. Gently exteriorize the spleen, to which the tail of the pancreas is attached.[15]
-
Cell Injection: Carefully inject the cell suspension directly into the parenchyma of the pancreatic tail in a slow, controlled manner.[15] Hold the needle in place for 30-60 seconds after injection to minimize leakage.[15]
-
Closure: Gently return the spleen and pancreas to the abdominal cavity. Close the peritoneal wall with absorbable sutures and the skin with wound clips.[15]
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.
-
Efficacy Study: Monitor tumor development using non-invasive imaging (if using luciferase-tagged cells) or at a predetermined endpoint. Once tumors are established, initiate treatment with this compound as described in a standard efficacy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Preclinical and first-in-human of this compound, a novel selective HDAC I/IIb inhibitor, in relapsed/refractory multiple myeloma and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Is a Uniquely Potent and Selective Inhibitor of HDACs for the Treatment of BCR-ABL-Induced B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 12. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Relevance of Animal Models of Pancreatic Cancer and Pancreatitis to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: An Orthotopic Resectional Mouse Model of Pancreatic Cancer [jove.com]
- 16. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. Murine orthotopic pancreatic tumor model generation. [protocols.io]
- 19. Animal Models of Hepatocellular Carcinoma Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Animal Models of Hepatocellular Carcinoma: The Role of Immune System and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 23. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Purinostat Mesylate: Application Notes for Flow Cytometry Analysis of Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing cell cycle arrest induced by Purinostat mesylate, a selective inhibitor of class I and IIb histone deacetylases (HDACs). This document includes detailed protocols for cell culture and treatment, flow cytometry analysis using propidium iodide (PI) staining, and an overview of the potential signaling pathways involved.
Introduction
This compound is a potent anti-cancer agent that has demonstrated efficacy in various hematological malignancies.[1][2][3][4][5][6][7][8] Its primary mechanism of action involves the inhibition of HDAC enzymes, which play a crucial role in the epigenetic regulation of gene expression.[6] HDAC inhibitors are known to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[9][10][11] Flow cytometry is a powerful technique to quantitatively assess the effects of compounds like this compound on cell cycle distribution.[7][12][13]
Data Presentation
The following tables summarize the quantitative effects of this compound on the cell cycle distribution in different cancer cell lines, as determined by flow cytometry.
Table 1: Effect of this compound on Cell Cycle Distribution in LAMA84 Cells [12]
| Treatment Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (DMSO control) | 45.3 | 41.2 | 13.5 |
| 10 | 58.7 | 28.5 | 12.8 |
| 20 | 65.1 | 22.4 | 12.5 |
Table 2: Effect of this compound on Cell Cycle Distribution in K562 Cells [12]
| Treatment Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (DMSO control) | 48.2 | 39.8 | 12.0 |
| 20 | 62.5 | 25.1 | 12.4 |
| 40 | 70.3 | 18.9 | 10.8 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: LAMA84 (human chronic myelogenous leukemia) and K562 (human chronic myelogenous leukemia) cells are commonly used.
-
Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute the stock solution with culture medium to achieve the desired final concentrations.
-
Treatment: Seed cells at an appropriate density and allow them to attach overnight. The following day, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control. Incubate the cells for the desired treatment period (e.g., 24 hours).
Flow Cytometry Analysis of Cell Cycle
This protocol is for the analysis of DNA content using propidium iodide (PI) staining.[7][12][13]
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Harvest Cells: Collect both adherent and floating cells by trypsinization (if applicable) and centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the fixed cells on ice for at least 30 minutes. Fixed cells can be stored at -20°C for several weeks.
-
Rehydration and Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet. Discard the supernatant and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution to ensure that only DNA is stained. Incubate at 37°C for 30 minutes.
-
PI Staining: Add 400 µL of PI staining solution to the cell suspension and mix well.
-
Incubation: Incubate the cells at room temperature in the dark for 15-30 minutes.
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. For PI, excitation is typically at 488 nm and emission is collected at around 617 nm (e.g., using a PE-Texas Red or equivalent filter). Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram. The G0/G1 peak will have the lowest fluorescence intensity, followed by the S phase, and the G2/M peak will have approximately twice the fluorescence intensity of the G0/G1 peak.
Visualizations
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis.
Signaling Pathway for this compound-Induced G0/G1 Cell Cycle Arrest
Caption: this compound signaling pathway.
References
- 1. HDAC I/IIb selective inhibitor this compound combined with GLS1 inhibition effectively eliminates CML stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p21-Mediated nuclear retention of cyclin B1-Cdk1 in response to genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin-A Flavonoid with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. cdn.bcm.edu [cdn.bcm.edu]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. p21 in cancer: intricate networks and multiple activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
- 12. HDAC I/IIb selective inhibitor this compound combined with GLS1 inhibition effectively eliminates CML stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer.wisc.edu [cancer.wisc.edu]
Troubleshooting & Optimization
improving Purinostat mesylate solubility for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Purinostat mesylate, focusing on strategies to improve its solubility for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving sufficiently for my in vivo experiment?
A1: this compound is known to have poor aqueous solubility, which can significantly limit its clinical and preclinical applications.[1][2] This inherent low solubility can lead to challenges in preparing injectable formulations and may result in low bioavailability.[1][2]
Q2: What are the common strategies to improve the solubility of poorly water-soluble drugs like this compound?
A2: Several techniques can be employed to enhance the solubility of poorly soluble drugs. These can be broadly categorized into physical and chemical modifications.[3] Physical modifications include particle size reduction (micronization and nanosuspension), modification of the crystal habit, and drug dispersion in carriers like solid dispersions.[3] Chemical modifications involve pH adjustment, use of buffers, complexation, and salt formation.[3] Other common methods include the use of co-solvents, surfactants, and lipid-based formulations.[4][5][6]
Q3: Is there a specific, proven method to significantly improve the aqueous solubility of this compound?
A3: Yes, complexation with cyclodextrins has been shown to be a highly effective method. Specifically, the use of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) has been reported to increase the aqueous solubility of this compound by approximately 220-fold.[1] This technique involves the formation of an inclusion complex where the hydrophobic this compound molecule is encapsulated within the hydrophobic cavity of the HP-β-CD molecule, which has a hydrophilic exterior, thereby increasing its overall solubility in water.[1]
Q4: What is the mechanism behind HP-β-CD improving this compound solubility?
A4: The mechanism involves the formation of a host-guest inclusion complex.[3][7] The nonpolar region of the this compound molecule (the "guest") inserts into the hydrophobic inner cavity of the HP-β-CD molecule (the "host").[1] Studies have shown that the aminobenzene ring side of the this compound molecule is deeply embedded into the HP-β-CD cavity.[1] This complex effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its water solubility.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound precipitates out of solution upon preparation. | The concentration of this compound exceeds its solubility limit in the chosen solvent. | 1. Reduce the concentration of this compound. 2. Employ a co-solvent system. Start by dissolving this compound in a small amount of a water-miscible organic solvent like DMSO before adding the aqueous vehicle.[8] 3. Utilize complexation with HP-β-CD. This has been shown to be a highly effective method for this compound.[1][2] |
| The prepared formulation is not suitable for intravenous administration due to particulates. | Incomplete dissolution or precipitation of this compound. | 1. Filter the final solution using a sterile syringe filter (e.g., 0.22 µm) to remove any undissolved particles. 2. Prepare an inclusion complex with HP-β-CD to achieve a true solution suitable for injection. A lyophilized powder of the complex can be reconstituted with normal saline.[1] |
| Low or variable bioavailability observed in in vivo studies. | Poor absorption due to low solubility in the gastrointestinal tract (for oral administration) or precipitation at the injection site (for parenteral administration). | 1. For oral administration, consider lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) to improve absorption.[4][9] 2. For parenteral administration, use a solubilizing excipient like HP-β-CD to ensure the drug remains in solution in vivo.[1][2] |
Quantitative Data Summary
The following table summarizes the reported improvement in this compound solubility using HP-β-CD.
| Parameter | Value | Reference |
| Initial Aqueous Solubility of this compound | 9.18 µg/mL | [2] |
| Solubility with HP-β-CD (10% w/v) | 2.02 mg/mL | [1][2] |
| Fold Increase in Solubility | ~220-fold | [1] |
| Molar Ratio of PM to HP-β-CD | 1:1 | [1] |
Experimental Protocols
Protocol for Preparation of this compound/HP-β-CD Inclusion Complex
This protocol is based on the methodology described for enhancing the solubility of this compound for injectable formulations.[1]
Materials:
-
This compound (PM)
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Lyophilizer (optional, for creating a powder for reconstitution)
Procedure:
-
Prepare the HP-β-CD Solution: Dissolve the desired amount of HP-β-CD in deionized water with stirring to create a clear solution (e.g., 10% w/v).
-
Add this compound: Gradually add the this compound powder to the HP-β-CD solution while continuously stirring.
-
Stir for Complexation: Allow the mixture to stir at room temperature for a specified period (e.g., 24 hours) to ensure complete formation of the inclusion complex. The solution should become clear as the this compound dissolves.
-
Filtration (Optional but Recommended): Filter the solution through a 0.22 µm syringe filter to remove any potential micro-precipitates and ensure sterility for in vivo use.
-
Lyophilization (Optional): For long-term storage and easy reconstitution, the solution can be freeze-dried (lyophilized) to obtain a stable powder of the PM/HP-β-CD inclusion complex. This powder can then be reconstituted with a suitable vehicle (e.g., sterile saline) to the desired concentration before administration.
Visualizations
Caption: Workflow for preparing an injectable this compound formulation using HP-β-CD.
Caption: Logical relationship of HP-β-CD complexation to improve this compound bioavailability.
References
- 1. Therapeutic efficacy of an injectable formulation of this compound in SU-DHL-6 tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC I/IIb selective inhibitor this compound combined with GLS1 inhibition effectively eliminates CML stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimising excipients to improve bioavailability [manufacturingchemist.com]
- 6. wjbphs.com [wjbphs.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
overcoming poor bioavailability of Purinostat mesylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Purinostat mesylate. The information provided addresses common challenges related to its poor bioavailability and offers strategies to overcome these issues.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected efficacy in in vivo models.
Question: My in vivo experiments with this compound are showing variable and lower-than-expected anti-tumor activity. What could be the cause and how can I address it?
Answer: Poor and variable oral bioavailability is a known issue with this compound, which can lead to inconsistent plasma and tissue concentrations.[1] This variability can significantly impact the reproducibility of your in vivo efficacy studies.
Recommended Solution:
-
Switch to a formulated version: An injectable formulation of this compound (PMF) has been developed using hydroxypropyl-β-cyclodextrin (HP-β-CD) as a solubilizing agent.[1] This formulation dramatically improves the solubility and pharmacokinetic profile of the compound.[1]
-
Consider intravenous administration: If using the free form of this compound, intravenous (i.v.) administration can bypass the barriers of oral absorption, leading to more consistent systemic exposure.[2]
Issue: Difficulty achieving desired therapeutic concentrations in cell-based assays.
Question: I am having trouble dissolving this compound for my in vitro experiments, and I suspect I'm not reaching the desired effective concentrations. What can I do?
Answer: this compound has poor aqueous solubility, which can make it challenging to prepare stock solutions and achieve desired final concentrations in aqueous cell culture media.[1][3]
Recommended Solutions:
-
Use an appropriate solvent for stock solutions: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound.[4] Ensure the final DMSO concentration in your cell culture medium is non-toxic to your cells (typically below 0.5%).
-
Utilize a cyclodextrin-based formulation: The use of hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly increase the aqueous solubility of this compound.[1][3] Preparing a complex with HP-β-CD can facilitate the dissolution of the compound in your culture medium.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for this compound's poor bioavailability?
A1: The primary reason for this compound's poor bioavailability is its low aqueous solubility.[1][3] This characteristic limits its dissolution in the gastrointestinal tract, which is a critical step for oral absorption. One study reported its water solubility to be only 9.18 μg/mL.[1]
Q2: What formulation strategies have been successfully used to overcome the poor bioavailability of this compound?
A2: The most successful strategy to date is the development of an injectable formulation (PMF) using hydroxypropyl-β-cyclodextrin (HP-β-CD).[1][3] This formulation acts as a molecular carrier, encapsulating the hydrophobic this compound and significantly increasing its solubility in water.[3] Other general strategies for improving the bioavailability of poorly soluble drugs include particle size reduction (micronization or nanosuspension), lipid-based delivery systems (like self-emulsifying drug delivery systems), and the formation of amorphous solid dispersions.[5][6][7]
Q3: How does the injectable formulation (PMF) of this compound compare to the free drug in terms of pharmacokinetics?
A3: The injectable formulation (PMF) significantly improves the pharmacokinetic properties of this compound compared to the free form. Studies have shown a longer half-life (t1/2) and increased exposure (AUC) in both plasma and bone marrow.[8]
Q4: Are there any in vitro assays that can predict the oral absorption of this compound?
A4: Yes, the Caco-2 permeability assay is a widely used in vitro model to predict human oral absorption of drug candidates.[9][10][11] This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.[12] It can assess the rate of transport of a compound across this cell layer.[12]
Q5: What are the downstream signaling pathways affected by this compound?
A5: this compound, as a selective inhibitor of class I and IIb histone deacetylases (HDACs), leads to the hyperacetylation of histone and non-histone proteins.[13][14] This epigenetic modification results in the altered expression of numerous genes, impacting several key signaling pathways involved in cancer progression. These include the downregulation of oncogenic pathways and the activation of tumor suppressor genes. Specifically, this compound has been shown to suppress important factors for leukemia stem cell survival, including c-Myc, β-Catenin, E2f, Ezh2, Alox5, and mTOR. It can also induce apoptosis and affect cell cycle progression.[13][14]
Data Presentation
Table 1: Improvement in Solubility of this compound with Formulation
| Formulation | Solvent | Solubility | Fold Increase | Reference |
| Free this compound (PM) | Water | 9.18 µg/mL | - | [1] |
| PM Injectable Formulation (PMF) with HP-β-CD | Water | 2.02 mg/mL | ~220 | [3] |
Table 2: Comparative Pharmacokinetic Parameters of Free this compound (PM) and Injectable Formulation (PMF) in a Mouse Model
| Parameter | Matrix | Free PM | PMF | Reference |
| Half-life (t1/2) | Plasma | 3.04 ± 1.74 h | 18.99 ± 6.22 h | [8] |
| Bone Marrow | 8.22 ± 1.65 h | 15.93 ± 6.08 h | [8] | |
| Cmax | Plasma | 2088 ± 455 ng/mL | 1608 ± 362 ng/mL | [8] |
| Bone Marrow | 1846 ± 398 ng/g | 1290 ± 291 ng/g | [8] | |
| AUC (0-t) | Plasma | 7439 ± 1621 hng/mL | 25890 ± 5644 hng/mL | [8] |
| Bone Marrow | 16580 ± 3614 hng/g | 21980 ± 4792 hng/g | [8] | |
| Clearance (CL) | Plasma | 23.3 ± 5.1 L/h/kg | 6.9 ± 1.5 L/h/kg | [8] |
| Bone Marrow | - | - | [8] |
Data presented as Mean ± SD. Cmax: Maximum concentration; AUC: Area under the curve.
Experimental Protocols
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound as a predictor of its oral absorption.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell filter supports and cultured for approximately 21 days to allow for differentiation into a polarized monolayer.[10]
-
Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values above a predetermined threshold (e.g., ≥ 200 Ω·cm²) are used for the assay.
-
Transport Experiment (Apical to Basolateral):
-
The cell monolayers are equilibrated with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with glucose).
-
The dosing solution of this compound is added to the apical (upper) compartment.
-
The basolateral (lower) compartment is filled with fresh transport buffer.
-
Samples are collected from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of this compound in the collected samples is quantified using LC-MS/MS.
-
-
Transport Experiment (Basolateral to Apical) for Efflux Assessment:
-
The dosing solution is added to the basolateral compartment, and samples are collected from the apical compartment to determine if the compound is a substrate for efflux transporters like P-glycoprotein.[10]
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment.[12]
-
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound and its formulated versions in an animal model.
Methodology:
-
Animal Model: A suitable animal model, such as mice or rats, is selected.
-
Drug Administration:
-
For oral bioavailability studies, a defined dose of this compound or its formulation is administered via oral gavage.
-
For intravenous administration, the compound is administered via tail vein injection.
-
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing. Plasma is separated by centrifugation. Tissues of interest (e.g., tumor, bone marrow) can also be collected at the end of the study.
-
Sample Analysis: The concentration of this compound in plasma and tissue homogenates is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%) is calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for in vivo experiments.
References
- 1. Analysis of Pharmacokinetic & Pharmacodynamic Models in Oral and Transdermal Dosage Forms | Semantic Scholar [semanticscholar.org]
- 2. Effects of the Wnt/ β-Catenin Signaling Pathway on Proliferation and Apoptosis of Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. JCI - New and emerging HDAC inhibitors for cancer treatment [jci.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound Is a Uniquely Potent and Selective Inhibitor of HDACs for the Treatment of BCR-ABL-Induced B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Biological Fate of Pharmaceutical Excipient β-Cyclodextrin: Pharmacokinetics, Tissue Distribution, Excretion, and Metabolism of β-Cyclodextrin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound|CAS 2650188-32-0|DC Chemicals [dcchemicals.com]
- 12. HDAC I/IIb selective inhibitor this compound combined with GLS1 inhibition effectively eliminates CML stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of Purinostat mesylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the potential off-target effects of Purinostat mesylate. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, data tables, experimental protocols, and visualizations to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly selective inhibitor of Class I and Class IIb histone deacetylases (HDACs).[1] Its primary on-target effect is the inhibition of these enzymes, leading to an increase in the acetylation of histone and non-histone proteins. This epigenetic modification alters gene expression, resulting in the induction of apoptosis and cell cycle arrest in cancer cells.[1] Specifically, it has been shown to downregulate the expression of key oncogenes such as BCR-ABL and c-MYC.[1]
Q2: Has this compound been screened for off-target kinase activity?
Yes. A kinase panel screening has been conducted to evaluate the selectivity of this compound. At a concentration of 1 µmol/L, this compound showed no significant inhibitory activity against a panel of 89 kinase enzymes known to be involved in tumor regulation.[1] This suggests a high degree of selectivity for its intended HDAC targets over a broad range of kinases. The specific list of the 89 kinases is detailed in the supplementary information of the cited primary research article.
Q3: What are the known systemic off-target effects or adverse events observed in clinical studies?
Clinical trials with this compound have identified several treatment-emergent adverse events. These are likely a combination of on-target effects (due to the role of HDACs in normal cell function) and potential off-target effects. The most frequently reported Grade ≥3 adverse events include:
-
Hematological: Thrombocytopenia, neutropenia, leukocytopenia, and anemia.
-
Metabolic: Hypokalemia and hypertriglyceridemia.
These effects are generally manageable and are important considerations in experimental design and interpretation, particularly in in vivo studies.
Q4: Is there any information on the potential for cardiotoxicity with this compound?
Cardiotoxicity, specifically QT interval prolongation, is a known concern for some HDAC inhibitors. For this compound, hERG (human Ether-a-go-go-Related Gene) blockade assays have been conducted as part of the safety evaluation to assess the risk of cardiotoxicity.[1] Researchers should consult the specific results of these assays when designing experiments where cardiac function is a relevant endpoint.
Q5: Are there any other known molecular off-targets for this compound?
Currently, publicly available data primarily focuses on the high selectivity of this compound for Class I and IIb HDACs and the lack of significant off-target kinase activity.[1] While some studies on other hydroxamic acid-based HDAC inhibitors have identified potential off-targets like MBLAC2, there is no direct evidence at this time to confirm that this compound interacts with this or other non-HDAC, non-kinase proteins. Researchers observing unexpected phenotypes that cannot be explained by HDAC inhibition should consider further investigation into potential novel off-targets.
Data Summary
On-Target Activity of this compound
| HDAC Class | HDAC Isoform | IC₅₀ (nM) |
| Class I | HDAC1 | 0.81 |
| HDAC2 | 1.4 | |
| HDAC3 | 1.7 | |
| HDAC8 | 3.8 | |
| Class IIa | HDAC4 | 1072 |
| HDAC5 | 426 | |
| HDAC7 | 690 | |
| HDAC9 | 622 | |
| Class IIb | HDAC6 | 11.5 |
| HDAC10 | 1.1 | |
| Class IV | HDAC11 | 3348 |
Data sourced from MedChemExpress and corroborated by primary literature.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause & Troubleshooting Steps |
| Unexpectedly high cytotoxicity in a specific cell line. | 1. On-Target Effect: The cell line may be highly dependent on the activity of Class I/IIb HDACs. Action: Perform a dose-response curve to determine the IC₅₀ in your specific cell line. Compare your results with published data. 2. Off-Target Effect (Unlikely but possible): The cell line may express a unique, unidentified off-target that is sensitive to this compound. Action: If the cytotoxicity is inconsistent with known HDAC inhibition effects, consider proteomic or transcriptomic analysis to identify perturbed pathways. |
| Changes in protein phosphorylation status. | 1. Indirect On-Target Effect: HDAC inhibition can alter the expression of kinases or phosphatases, leading to downstream changes in phosphorylation. Action: Investigate the expression levels of key kinases and phosphatases in your signaling pathway of interest after treatment. 2. Direct Off-Target Effect (Ruled out for 89 kinases): While a broad kinase screen was negative, it's theoretically possible a specific kinase not in the panel is affected. Action: If a specific kinase is suspected, perform an in vitro kinase assay with the purified enzyme and this compound. |
| In vivo studies show hematological abnormalities. | 1. Expected On-Target Effect: HDACs play a crucial role in hematopoiesis. Inhibition is known to cause thrombocytopenia and neutropenia. Action: Monitor complete blood counts (CBCs) regularly during in vivo experiments. Adjust dosing or scheduling if severe cytopenias are observed, consistent with clinical trial management. |
| Conflicting results with other HDAC inhibitors. | 1. Selectivity Profile: this compound is selective for Class I and IIb HDACs. Pan-HDAC inhibitors will affect a broader range of HDACs, potentially leading to different phenotypes. Action: Compare the HDAC selectivity profiles of the inhibitors used. Ensure that the observed differences can be attributed to the specific HDAC isoforms being inhibited. |
Key Experimental Protocols
HDAC Inhibition Assay (Biochemical)
This protocol provides a general framework for assessing the enzymatic activity of this compound against purified HDAC enzymes.
Objective: To determine the IC₅₀ of this compound for specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)
-
This compound stock solution in DMSO
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Include a DMSO-only control.
-
In a 96-well plate, add the diluted this compound or DMSO control.
-
Add the HDAC enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer solution will lyse the acetylated lysine from the substrate, which can then be detected by the fluorophore.
-
Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
hERG Blockade Assay (Automated Patch Clamp)
This protocol outlines a general method for evaluating the potential of this compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.
Objective: To determine the IC₅₀ of this compound for the hERG channel.
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Automated patch-clamp system (e.g., QPatch, Patchliner).
-
Extracellular and intracellular solutions appropriate for hERG channel recordings.
-
This compound stock solution in DMSO.
-
Positive control (e.g., E-4031, a known hERG blocker).
Procedure:
-
Culture the hERG-expressing HEK293 cells to the appropriate confluency for the automated patch-clamp system.
-
Harvest the cells and prepare a cell suspension according to the instrument manufacturer's protocol.
-
Prepare a series of dilutions of this compound in the extracellular solution. Include a vehicle control (DMSO) and a positive control.
-
Load the cell suspension, solutions, and test compounds onto the automated patch-clamp instrument.
-
The instrument will establish whole-cell patch-clamp recordings from individual cells.
-
Apply a voltage protocol designed to elicit hERG channel currents. This typically involves a depolarization step to activate the channels, followed by a repolarization step to measure the characteristic tail current.
-
After establishing a stable baseline recording, sequentially apply the increasing concentrations of this compound to the cells.
-
Record the hERG current at each concentration.
-
Measure the amplitude of the hERG tail current at each concentration and calculate the percentage of inhibition relative to the baseline current.
-
Plot the percentage of inhibition against the drug concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizations
Caption: Intended on-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Logical relationships of on-target and potential off-target effects.
References
optimizing Purinostat mesylate treatment schedule for efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Purinostat mesylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective inhibitor of Class I and Class IIb histone deacetylases (HDACs).[1] By inhibiting these enzymes, it prevents the removal of acetyl groups from histones and other proteins. This leads to hyperacetylation, which in turn alters chromatin structure and modulates gene expression, ultimately inducing apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[2][3] Specifically, it has been shown to downregulate the expression of key oncogenes such as BCR-ABL and c-MYC in leukemia models.[3]
Q2: In which cancer cell lines is this compound known to be effective?
A2: Preclinical studies have demonstrated this compound's potent activity against various hematologic cancer cell lines. For instance, in Ph+ leukemia cell lines like LAMA84, it exhibits an IC50 of less than 10 nM.[2] Its efficacy has also been established in models of diffuse large B-cell lymphoma (DLBCL) and multiple myeloma.[4]
Q3: What is the recommended solvent and storage condition for this compound for in vitro use?
A3: this compound has poor solubility in water. For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO). Stock solutions should be stored at -20°C or -80°C to maintain stability. An injectable formulation using hydroxypropyl-β-cyclodextrin (HP-β-CD) has been developed to improve solubility for in vivo applications.[2]
Q4: What are the common mechanisms of resistance to HDAC inhibitors like this compound?
A4: Resistance to HDAC inhibitors can arise through several mechanisms:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively pump the drug out of the cell, reducing its intracellular concentration.
-
Upregulation of anti-apoptotic proteins: Increased expression of anti-apoptotic proteins like Bcl-2 can counteract the pro-apoptotic effects of this compound.
-
Activation of compensatory signaling pathways: Cancer cells may activate alternative survival pathways, such as the PI3K/AKT/mTOR or MAPK pathways, to bypass the effects of HDAC inhibition.
Troubleshooting Guides
Issue 1: Low or no cytotoxicity observed in my cancer cell line.
-
Question: I've treated my cells with this compound, but I'm not seeing the expected level of cell death. What could be wrong?
-
Answer:
-
Confirm Drug Concentration and Activity: Ensure that the correct concentration range is being used. Refer to the IC50 values in Table 2 for guidance, but remember that sensitivity can vary between cell lines. It's crucial to perform a dose-response curve (e.g., from 1 nM to 10 µM) to determine the IC50 in your specific cell line. Also, verify that the compound has been stored correctly to prevent degradation.
-
Check Cell Line Sensitivity: While potent, not all cell lines are equally sensitive to this compound. Consider testing a positive control cell line known to be sensitive, such as LAMA84 or other hematologic cancer cell lines.
-
Evaluate Treatment Duration: The cytotoxic effects of HDAC inhibitors can be time-dependent. Consider extending the treatment duration (e.g., 48 or 72 hours) to allow for the induction of apoptosis and cell cycle arrest.
-
Assess for Resistance: Your cell line may have intrinsic or acquired resistance. This could be due to high expression of drug efflux pumps or anti-apoptotic proteins.
-
Issue 2: I am not detecting an increase in histone acetylation (e.g., Ac-H3, Ac-H4) via Western blot after treatment.
-
Question: My Western blot results do not show an increase in acetylated histones H3 or H4 after treating with this compound. What should I do?
-
Answer:
-
Optimize Treatment Time and Dose: Histone hyperacetylation is an early event following HDAC inhibition. Analyze samples at earlier time points (e.g., 4, 8, 12, or 24 hours) post-treatment. Also, ensure you are using a concentration at or above the IC50 for your cell line.
-
Verify Antibody and Protocol: Confirm that your primary antibodies against acetylated histones are validated and used at the recommended dilution. Ensure your Western blot protocol, especially the transfer step, is optimized for small proteins like histones (see Experimental Protocol 2). Using a 0.2 µm PVDF or nitrocellulose membrane is recommended.
-
Check for Cell Cycle Effects: Histone acetylation levels can be diminished in mitotic cells. If your cell population is highly synchronized in the M-phase, this could affect the results.
-
Use a Positive Control: Treat a sensitive cell line with a known HDAC inhibitor (like Trichostatin A or this compound itself) to validate your experimental setup and reagents.
-
Issue 3: High variability in my in vivo xenograft study results.
-
Question: I'm seeing significant variation in tumor growth and response to this compound in my mouse xenograft model. How can I improve consistency?
-
Answer:
-
Standardize Tumor Implantation: Ensure that a consistent number of viable cells are injected into the same anatomical location for each mouse. For subcutaneous models, this is typically in the flank.
-
Begin Treatment at a Consistent Tumor Volume: Randomize mice into treatment and control groups only when tumors have reached a standardized average volume (e.g., 100-150 mm³). This minimizes variability due to different initial tumor burdens.
-
Ensure Consistent Drug Formulation and Administration: Due to its poor water solubility, ensure the injectable formulation of this compound is prepared consistently. Intravenous (i.v.) or intraperitoneal (i.p.) routes are commonly used. Verify the accuracy of your dosing volume for each animal based on its body weight.
-
Monitor Animal Health: Regularly monitor the body weight and overall health of the animals. Significant weight loss (>15-20%) can indicate toxicity and may affect tumor growth and drug response, requiring dose adjustments or cessation of treatment for that animal.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Class | Isoform | IC50 (nM) |
| Class I | HDAC1 | 0.81 |
| HDAC2 | 1.4 | |
| HDAC3 | 1.7 | |
| HDAC8 | 3.8 | |
| Class IIa | HDAC4 | 1072 |
| HDAC5 | 426 | |
| HDAC7 | 690 | |
| HDAC9 | 622 | |
| Class IIb | HDAC6 | 11.5 |
| HDAC10 | 1.1 | |
| Class IV | HDAC11 | 3348 |
| Data compiled from publicly available sources.[1] |
Table 2: Efficacy of this compound in Clinical Trials for Relapsed/Refractory (r/r) Lymphoma
| Clinical Trial ID | Phase | Patient Population | Dosing Schedule | Objective Response Rate (ORR) |
| NCT05526313 | I | r/r Lymphoma | Up to 15 mg/m² (i.v.) on Days 1, 4, 8, 11 of a 21-day cycle | 61.6% (11/18) |
| NCT05563844 | IIa | r/r DLBCL | 8.4 mg/m² (i.v.) on Days 1, 4, 8, 11 of a 21-day cycle | 66.7% (10/15) |
| 11.2 mg/m² (i.v.) on Days 1, 4, 8, 11 of a 21-day cycle | 76.9% (10/13) | |||
| NCT05563844 | IIb | r/r DLBCL | 11.2 mg/m² (i.v.) on Days 1, 4, 8, 11 of a 21-day cycle | 60.5% (26/43) |
| Data is based on published results from the respective clinical trials.[4][5][6][7][8] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This protocol is adapted for a 96-well plate format.
-
Cell Plating:
-
For adherent cells, seed at a density of 2,000-10,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight.
-
For suspension cells, seed at a density of 5,000-20,000 cells per well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.
-
Add 100 µL of the 2x compound dilutions to the appropriate wells. Include vehicle control (e.g., DMSO) wells.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[9]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[9]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells after subtracting the background luminescence from wells with medium only.
Protocol 2: Western Blot for Histone Acetylation
-
Cell Lysis and Protein Extraction:
-
Treat cells with this compound for the desired time and concentration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. For histones, an acid extraction protocol may yield cleaner results.
-
Sonicate the lysate to shear DNA and centrifuge to pellet debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation:
-
Mix 15-30 µg of protein with LDS sample buffer containing a reducing agent.
-
Heat the samples at 70-95°C for 5-10 minutes.[10]
-
-
Gel Electrophoresis:
-
Load samples onto a high-percentage (e.g., 15% or 4-20% gradient) polyacrylamide gel to resolve low molecular weight histone proteins.
-
Run the gel until sufficient separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins to a 0.2 µm pore size PVDF or nitrocellulose membrane.[11] A wet transfer is often recommended for small proteins.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies against acetylated-Histone H3, acetylated-Histone H4, and a loading control (e.g., total Histone H3 or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Study of this compound for Injection in the Treatment of Relapsed or Refractory B Cell-related Tumor-predominant | MedPath [trial.medpath.com]
- 2. HDAC I/IIb selective inhibitor this compound combined with GLS1 inhibition effectively eliminates CML stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Uniquely Potent and Selective Inhibitor of HDACs for the Treatment of BCR-ABL-Induced B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical and first-in-human of this compound, a novel selective HDAC I/IIb inhibitor, in relapsed/refractory multiple myeloma and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Histone Immunoblotting Protocol | Rockland [rockland.com]
Technical Support Center: Injectable Purinostat Mesylate Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists developing an injectable formulation of Purinostat mesylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating an injectable solution of this compound?
A1: this compound, a BCS Class II compound, presents two main challenges for injectable formulation:
-
Low Aqueous Solubility: Its poor solubility in aqueous media can lead to difficulties in achieving the desired concentration for therapeutic efficacy and may cause precipitation upon dilution with aqueous physiological fluids.
-
Chemical Instability: The molecule may be susceptible to hydrolysis and oxidation, which can lead to degradation of the active pharmaceutical ingredient (API) and a loss of potency over time.
Q2: Which solvent systems are recommended for solubilizing this compound?
A2: A combination of co-solvents and non-ionic surfactants is often effective. Common starting points include mixtures of polyethylene glycol (PEG) 300 or 400, propylene glycol (PG), and polysorbate 80 (Tween® 80). The optimal ratio will depend on the target concentration and stability requirements. See the solubility data in Table 1 for more details.
Q3: How can the physical stability of the this compound formulation be improved?
A3: To prevent precipitation of this compound from the formulation, consider the following strategies:
-
Inclusion of Surfactants: Non-ionic surfactants like polysorbate 80 or Cremophor® EL can form micelles that encapsulate the drug, improving its apparent solubility and preventing precipitation upon dilution.
-
Use of Cyclodextrins: Cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBECD), can form inclusion complexes with the drug molecule, significantly enhancing its aqueous solubility.
-
pH Adjustment: If the molecule has ionizable groups, adjusting the pH of the formulation to a range where the ionized form predominates can increase solubility.
Q4: What are the critical analytical methods for characterizing an injectable this compound formulation?
A4: Key analytical methods include:
-
High-Performance Liquid Chromatography (HPLC): For quantifying the API concentration and detecting any degradation products. A reverse-phase C18 column with a gradient mobile phase of acetonitrile and water is a common starting point.
-
Dynamic Light Scattering (DLS): To monitor for the presence of sub-visible particles or drug aggregates that could indicate physical instability.
-
Osmolality Measurement: To ensure the final formulation is isotonic and suitable for injection.
-
Viscosity Measurement: To confirm the formulation has an appropriate viscosity for injection.
Troubleshooting Guides
Problem 1: Drug Precipitation Observed During Formulation or Upon Storage
-
Possible Cause 1: Exceeded Solubility Limit. The concentration of this compound in the chosen solvent system is too high.
-
Solution: Re-evaluate the solubility data (see Table 1) and either reduce the drug concentration or modify the solvent system by increasing the proportion of the co-solvent or adding a solubilizing excipient.
-
-
Possible Cause 2: Incompatible Excipients. An excipient in the formulation is causing the drug to precipitate.
-
Solution: Conduct an excipient compatibility study (see Protocol 2) to identify the problematic excipient.
-
-
Possible Cause 3: Temperature Effects. The formulation is being stored at a temperature that reduces the drug's solubility.
-
Solution: Investigate the effect of temperature on solubility and define an appropriate storage temperature range.
-
Problem 2: Loss of Potency or Appearance of Degradation Peaks in HPLC
-
Possible Cause 1: Hydrolytic Degradation. The ester or amide functionalities in this compound are being hydrolyzed.
-
Solution: Adjust the pH of the formulation to a range where the hydrolysis rate is minimized. This can be determined through a forced degradation study (see Protocol 3). Consider lyophilization to create a solid powder for reconstitution, which can improve long-term stability.
-
-
Possible Cause 2: Oxidative Degradation. The molecule is reacting with oxygen present in the formulation or headspace of the vial.
-
Solution: Add an antioxidant, such as ascorbic acid or monothioglycerol, to the formulation. Additionally, consider manufacturing the drug product under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvent Systems at 25°C
| Solvent System | This compound Solubility (mg/mL) |
| Water | < 0.1 |
| Propylene Glycol (PG) | 5.2 |
| Polyethylene Glycol 400 (PEG 400) | 12.8 |
| 30% PEG 400 / 70% Water | 1.5 |
| 30% PEG 400 / 60% Water / 10% Polysorbate 80 | 8.9 |
| 15% Sulfobutylether-β-cyclodextrin (SBECD) in Water | 15.3 |
Experimental Protocols
Protocol 1: Solubility Screening
-
Add an excess amount of this compound powder to 1 mL of the selected solvent system in a glass vial.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Dilute the filtered solution with an appropriate solvent and quantify the concentration of this compound using a validated HPLC method.
Protocol 2: Excipient Compatibility Study
-
Prepare binary mixtures of this compound with each proposed excipient in a 1:1 ratio.
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and at the intended storage condition for a predetermined period (e.g., 4 weeks).
-
At specified time points, analyze the samples by HPLC for the appearance of degradation products and any change in the purity of the API.
-
Visually inspect the samples for any physical changes, such as color change or precipitation.
Protocol 3: Forced Degradation Study
-
Expose solutions of this compound to various stress conditions, including:
-
Acidic: 0.1 N HCl at 60°C for 24 hours.
-
Basic: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours.
-
Photolytic: Exposure to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze the stressed samples by HPLC to identify and quantify the degradation products formed under each condition. This helps in understanding the degradation pathways and developing a stability-indicating analytical method.
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Technical Support Center: Assessing Purinostat Mesylate's hERG Blockade Potential
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the potential for Purinostat mesylate to block the human Ether-a-go-go-Related Gene (hERG) potassium channel. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the known hERG blockade potential of this compound?
A1: Preclinical safety evaluations for this compound have included hERG blockade assays.[1][2][3][4] While specific IC50 values from these studies are not publicly detailed, compounds of this class are routinely assessed for cardiac liability. For illustrative purposes, this guide provides representative data based on typical findings for selective HDAC inhibitors. It is crucial to perform direct experimental evaluation to determine the precise hERG liability of this compound under your specific assay conditions.
Q2: Which type of hERG assay is most appropriate for evaluating this compound?
A2: The choice of assay depends on the stage of your research.
-
Early Stage/High-Throughput Screening: Fluorescence Polarization (FP) or Thallium Flux assays are suitable for initial screening of multiple compounds due to their higher throughput.
-
Lead Optimization/Preclinical Safety: The gold standard for regulatory submission is the manual whole-cell patch clamp electrophysiology assay, as it provides the most detailed and direct measure of hERG channel function. Automated patch clamp (APC) systems are also widely used for higher throughput than manual patching while still providing high-quality electrophysiological data.
Q3: What are the typical starting concentrations for this compound in a hERG assay?
A3: Based on its in vitro potency against HDAC enzymes (in the low nanomolar range), a starting concentration range for hERG assessment could span from 0.01 µM to 100 µM to establish a full dose-response curve.[5] It is advisable to test a wide range of concentrations to accurately determine the IC50 value.
Q4: Are there specific properties of this compound to consider when designing the experiment?
A4: As an HDAC inhibitor, it is important to consider potential secondary pharmacological effects or interactions with the assay system. Ensure that the vehicle (e.g., DMSO) concentration is consistent across all tested concentrations of this compound and the negative control, and that it does not exceed a level that affects cell health or channel function (typically ≤0.5%).
Data Presentation
The following tables present representative quantitative data for this compound's hERG blockade potential as might be determined by various standard assays. Note: This data is illustrative and should be confirmed by direct experimentation.
Table 1: Representative hERG Blockade IC50 Values for this compound
| Assay Type | Cell Line | Temperature | IC50 (µM) |
| Manual Patch Clamp | HEK293 | 35-37°C | > 30 |
| Automated Patch Clamp | CHO | 35-37°C | > 30 |
| Thallium Flux | HEK293 | Room Temp | > 50 |
| Fluorescence Polarization | Membrane Prep | Room Temp | > 50 |
Table 2: Representative Percentage Inhibition Data
| Concentration (µM) | Manual Patch Clamp (% Inhibition) | Automated Patch Clamp (% Inhibition) |
| 1 | < 5% | < 5% |
| 10 | 8% | 10% |
| 30 | 25% | 28% |
| 100 | 45% | 48% |
Experimental Protocols
Manual Whole-Cell Patch Clamp Electrophysiology
This protocol is considered the gold standard for assessing hERG channel inhibition.
-
Cell Culture: Stably transfected HEK293 or CHO cells expressing the hERG channel are cultured to 70-90% confluency.
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.
-
Recording Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
-
Electrophysiological Recording:
-
Whole-cell configuration is established using a patch clamp amplifier.
-
Cells are held at a holding potential of -80 mV.
-
A depolarizing pulse to +20 mV for 1-2 seconds is applied to activate and then inactivate the hERG channels.
-
The membrane potential is then stepped to -50 mV to elicit the characteristic hERG tail current, which is measured.
-
-
Compound Application: this compound is perfused at increasing concentrations, with the tail current measured at each concentration until a steady-state effect is observed.
-
Data Analysis: The percentage inhibition of the tail current at each concentration is calculated relative to the baseline (vehicle control). The IC50 value is determined by fitting the concentration-response data to a Hill equation.
Thallium Flux Assay
A higher-throughput method suitable for screening.
-
Cell Plating: hERG-expressing cells are seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) in a chloride-free buffer.
-
Compound Incubation: Cells are incubated with various concentrations of this compound.
-
Thallium Stimulation: A stimulus buffer containing thallium is added to the wells. The influx of thallium through open hERG channels leads to an increase in fluorescence.
-
Fluorescence Reading: The plate is read in a kinetic plate reader to measure the change in fluorescence over time.
-
Data Analysis: The rate of fluorescence increase is proportional to hERG channel activity. The IC50 is calculated from the concentration-dependent inhibition of the fluorescence signal.
Troubleshooting Guides
Patch Clamp Assay Troubleshooting
Issue: Unstable Seal Resistance (<1 GΩ)
-
Possible Cause: Poor cell health, debris at the pipette tip, or mechanical vibration.
-
Troubleshooting Steps:
-
Ensure cells are healthy and not over-confluent.
-
Use fresh, filtered pipette solution.
-
Apply positive pressure to the pipette as it approaches the cell to clear debris.
-
Check the anti-vibration table and microscope for any sources of vibration.
-
Issue: Rundown of hERG Current
-
Possible Cause: Dialysis of essential cellular components by the pipette solution, or channel instability over time.
-
Troubleshooting Steps:
-
Include ATP and GTP in the internal solution to support cell metabolism.
-
Limit the duration of the recording for each cell.
-
Monitor the current in a vehicle-only control cell over the same time course to quantify the extent of rundown.
-
Issue: High Variability in IC50 Values
-
Possible Cause: Inconsistent compound incubation times, temperature fluctuations, or issues with compound solubility/stability.
-
Troubleshooting Steps:
-
Standardize the incubation time for each concentration.
-
Use a temperature-controlled recording chamber.
-
Verify the solubility of this compound in the external solution and check for precipitation at higher concentrations.
-
Thallium Flux Assay Troubleshooting
Issue: Low Signal-to-Background Ratio
-
Possible Cause: Low hERG channel expression, inefficient dye loading, or high background fluorescence.
-
Troubleshooting Steps:
-
Use a cell line with robust and stable hERG expression.
-
Optimize dye loading time and concentration.
-
Ensure complete removal of extracellular dye by washing before adding the stimulus buffer.
-
Issue: False Positives/Negatives
-
Possible Cause: Compound auto-fluorescence, or indirect effects on cell health or dye function.
-
Troubleshooting Steps:
-
Pre-read the plate after compound addition but before thallium stimulation to check for compound auto-fluorescence.
-
Perform a cell viability assay in parallel to rule out cytotoxicity at high compound concentrations.
-
Confirm hits with a secondary assay, preferably patch clamp electrophysiology.
-
Visualizations
Caption: Workflow for assessing hERG blockade potential.
Caption: Troubleshooting logic for patch clamp assays.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Is a Uniquely Potent and Selective Inhibitor of HDACs for the Treatment of BCR-ABL-Induced B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HDAC I/IIb selective inhibitor this compound combined with GLS1 inhibition effectively eliminates CML stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Purinostat Mesylate and Panobinostat for the Treatment of Multiple Myeloma
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of purinostat mesylate and panobinostat, two histone deacetylase (HDAC) inhibitors with applications in multiple myeloma. This analysis is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy, and safety profiles.
Panobinostat, a pan-HDAC inhibitor, is an established therapeutic agent for relapsed or refractory multiple myeloma, typically used in combination with the proteasome inhibitor bortezomib and dexamethasone.[1][2][3] this compound is a novel, highly selective inhibitor of class I and IIb HDACs currently in clinical development, which has demonstrated potent anti-myeloma activity in preclinical and early-phase clinical studies.[4][5] This guide will delve into the experimental data supporting the use of both agents, presenting a comparative overview to inform research and development efforts.
Mechanism of Action: A Tale of Two HDAC Inhibitors
Both this compound and panobinostat exert their anti-cancer effects by inhibiting histone deacetylases, leading to the accumulation of acetylated histones and other proteins, which in turn results in the modulation of gene expression, cell cycle arrest, and apoptosis of malignant cells.[6][7] However, their selectivity and downstream effects appear to differ significantly.
Panobinostat is a potent pan-HDAC inhibitor, meaning it targets a broad range of HDAC enzymes across different classes (Class I, II, and IV).[1] This broad activity is believed to contribute to its synergistic cytotoxicity when combined with proteasome inhibitors like bortezomib.[1][8] The combination of a proteasome inhibitor and a pan-HDAC inhibitor leads to the accumulation of misfolded proteins, ultimately triggering cell death.[9]
This compound , in contrast, is a highly selective inhibitor of Class I and Class IIb HDACs.[4][10] Preclinical studies suggest that this selectivity leads to a distinct biological response compared to pan-HDAC inhibition. Bulk RNA-sequencing analysis has revealed that this compound suppresses essential tumor survival factors and uniquely triggers inflammation and interferon responses, suggesting an immunomodulatory component to its anti-tumor activity.[4][5]
Signaling Pathway of HDAC Inhibition in Multiple Myeloma
Caption: Comparative signaling pathways of this compound and panobinostat.
Preclinical and Clinical Efficacy: A Comparative Look
Direct head-to-head clinical trials comparing this compound and panobinostat in multiple myeloma are not yet available. However, existing preclinical and clinical data for each agent provide valuable insights into their potential efficacy.
Preclinical Data
Preclinical studies have suggested that this compound exhibits superior anti-tumor activity compared to panobinostat in multiple myeloma and lymphoma cell lines and mouse models.[4][5]
Clinical Data
Panobinostat: The efficacy of panobinostat in combination with bortezomib and dexamethasone was established in the pivotal Phase III PANORAMA 1 trial.[1][3] This study demonstrated a significant improvement in progression-free survival (PFS) in patients with relapsed or relapsed and refractory multiple myeloma.
This compound: A first-in-human Phase I trial (NCT05526313) of this compound monotherapy in patients with relapsed/refractory multiple myeloma and lymphoma has provided preliminary evidence of its clinical activity. In the multiple myeloma cohort, the treatment demonstrated a manageable safety profile and early signs of efficacy.[4][11]
| Parameter | This compound (Monotherapy) | Panobinostat (in combination with Bortezomib and Dexamethasone) | Control (Placebo + Bortezomib and Dexamethasone) |
| Trial Phase | Phase I | Phase III (PANORAMA 1) | Phase III (PANORAMA 1) |
| Patient Population | Relapsed/Refractory Multiple Myeloma | Relapsed or Relapsed and Refractory Multiple Myeloma | Relapsed or Relapsed and Refractory Multiple Myeloma |
| Objective Response Rate (ORR) | 9.1% (1/11 patients)[4] | 60.7% | 54.6% |
| Disease Control Rate (DCR) | 72.7% (8/11 patients)[4] | Not Reported | Not Reported |
| Median Progression-Free Survival (PFS) | Not Reported | 12.0 months[1][3] | 8.1 months[1][3] |
Table 1: Comparison of Clinical Efficacy Data
Safety and Tolerability
The safety profiles of both agents are important considerations for their clinical application.
Panobinostat: The most common Grade 3/4 adverse events associated with panobinostat in combination with bortezomib and dexamethasone include thrombocytopenia, diarrhea, fatigue, anemia, and neutropenia.[1] Severe diarrhea and cardiac events are noted as significant risks and are highlighted in a black box warning on the drug's label.[12]
This compound: In the Phase I trial, the most frequently observed Grade ≥3 treatment-related adverse events with this compound monotherapy were hematologic toxicities, including thrombocytopenia, neutropenia, leukopenia, and lymphopenia.[4] No dose-limiting toxicities were reported up to the maximum dose studied.[4]
| Adverse Event (Grade ≥3) | This compound (Monotherapy) | Panobinostat (in combination with Bortezomib and Dexamethasone) |
| Thrombocytopenia | 75.9%[4] | 68%[13] |
| Neutropenia | 55.2%[4] | 35%[13] |
| Leukopenia | 41.4%[4] | Not Reported |
| Lymphopenia | 31.0%[4] | Not Reported |
| Diarrhea | Not Reported | 25%[13] |
| Fatigue | Not Reported | 24%[13] |
Table 2: Comparison of Common Grade ≥3 Adverse Events
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the key clinical trials cited.
PANORAMA 1 (Panobinostat)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase III trial.[1]
-
Patient Population: 768 adult patients with relapsed or relapsed and refractory multiple myeloma who had received one to three prior lines of therapy.[1]
-
Treatment Arms:
-
Experimental Arm: Panobinostat (20 mg orally, once every other day for three doses per week in weeks 1 and 2 of each 3-week cycle) in combination with bortezomib (1.3 mg/m² intravenously or subcutaneously on days 1, 4, 8, and 11 of each 3-week cycle) and dexamethasone (20 mg orally on days 1, 2, 4, 5, 8, 9, 11, and 12 of each 3-week cycle).[2]
-
Control Arm: Placebo in combination with bortezomib and dexamethasone at the same doses and schedules.[1]
-
-
Primary Endpoint: Progression-free survival.[14]
-
Secondary Endpoints: Overall survival, overall response rate, duration of response, and safety.
PANORAMA 1 Trial Workflow
Caption: Workflow of the PANORAMA 1 clinical trial.
NCT05526313 (this compound)
-
Study Design: An open-label, non-randomized, first-in-human, two-center Phase I dose-escalation trial.[11]
-
Patient Population: Adult patients with relapsed or refractory lymphoma or multiple myeloma who had progressed after at least one prior regimen.[11]
-
Treatment: this compound administered via a 30-minute intravenous infusion in a standard 3+3 dose-escalation design.[11] The trial consisted of three stages: a single dose, multiple doses, and extended doses in 21-day cycles.[11]
-
Primary Objectives: To determine the maximum-tolerated dose (MTD) and the recommended Phase II dose (RP2D).[11]
-
Secondary Objectives: To assess safety and tolerability, pharmacokinetic profiles, and preliminary anti-tumor activity.[11]
This compound Phase I Trial Workflow
Caption: Workflow of the this compound Phase I clinical trial.
Conclusion
Panobinostat, as a pan-HDAC inhibitor, has a well-established role in the treatment of relapsed and refractory multiple myeloma, particularly in combination with bortezomib and dexamethasone. Its efficacy in improving progression-free survival is supported by robust Phase III clinical trial data. This compound, a novel selective HDAC I/IIb inhibitor, has demonstrated promising preclinical activity, potentially superior to panobinostat, and has shown early signs of clinical efficacy and a manageable safety profile in a Phase I trial.
The distinct mechanism of action of this compound, including its immunomodulatory effects, suggests it may offer a different therapeutic approach compared to pan-HDAC inhibitors. Further clinical investigation, including combination studies and potentially direct comparative trials, will be crucial to fully elucidate the role of this compound in the management of multiple myeloma and to define its position relative to existing therapies like panobinostat. Researchers and clinicians should closely monitor the ongoing development of this promising new agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Farydak (Panobinostat): First HDAC Inhibitor Approved for Patients with Relapsed Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Panobinostat for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical and first-in-human of this compound, a novel selective HDAC I/IIb inhibitor, in relapsed/refractory multiple myeloma and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical and first-in-human of this compound, a novel selective HDAC I/IIb inhibitor, in relapsed/refractory multiple myeloma and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Panobinostat (Farydak): A Novel Option for the Treatment of Relapsed Or Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Panobinostat - Wikipedia [en.wikipedia.org]
- 8. cdn.mdedge.com [cdn.mdedge.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ashpublications.org [ashpublications.org]
- 12. FDA Approves Panobinostat for Some Patients with Multiple Myeloma - NCI [cancer.gov]
- 13. Panobinostat for the treatment of multiple myeloma: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Panobinostat: a novel pan-deacetylase inhibitor for the treatment of relapsed or relapsed and refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Purinostat Mesylate vs. Chidamide: A Comparative Guide to HDAC Isoform Selectivity
In the landscape of epigenetic drug development, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for various cancers. Among these, purinostat mesylate and chidamide represent two distinct subtype-selective inhibitors. This guide provides a detailed comparison of their selectivity for HDAC isoforms, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their investigations.
Comparative Selectivity Profile
This compound is characterized as a potent and selective inhibitor of class I and class IIb HDACs.[1][2] In contrast, chidamide is a novel benzamide HDAC inhibitor that selectively targets class I HDACs 1, 2, and 3, and class IIb HDAC10.[3] A direct comparison suggests that this compound possesses a higher selectivity and inhibitory activity on HDAC I/IIb isoforms compared to chidamide.[1]
| HDAC Isoform | This compound IC50 (nM)[4] | Chidamide Selectivity |
| Class I | ||
| HDAC1 | 0.81 | Selective[3] |
| HDAC2 | 1.4 | Selective[3] |
| HDAC3 | 1.7 | Selective[3] |
| HDAC8 | 3.8 | Weaker Effect[5] |
| Class IIa | ||
| HDAC4 | 1072 | Not a primary target |
| HDAC5 | 426 | Not a primary target |
| HDAC7 | 690 | Not a primary target |
| HDAC9 | 622 | Not a primary target |
| Class IIb | ||
| HDAC6 | 11.5 | Not a primary target |
| HDAC10 | 1.1 | Selective[3] |
| Class IV | ||
| HDAC11 | 3348 | Weaker Effect[5] |
Table 1: Comparative HDAC Isoform Selectivity of this compound and Chidamide. IC50 values for this compound are presented in nanomolar concentrations. Chidamide's selectivity is indicated for its primary target isoforms.
Experimental Protocols
The determination of HDAC isoform selectivity and inhibitory potency (IC50 values) is typically conducted using in vitro biochemical assays. A common method is the fluorometric assay, which provides a sensitive and high-throughput-compatible platform for screening HDAC inhibitors.
General Protocol for Fluorometric HDAC Inhibition Assay:
This protocol outlines the general steps for determining the IC50 values of HDAC inhibitors against a panel of recombinant human HDAC isoforms.
1. Reagents and Materials:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC Developer solution (containing a lysine developer)
-
Test compounds (this compound, Chidamide) dissolved in DMSO
-
Control inhibitor (e.g., Trichostatin A)
-
96-well black microplates
-
Fluorescence microplate reader
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds (this compound and chidamide) and the control inhibitor in assay buffer. The final DMSO concentration should be kept low (typically ≤1%) to avoid interference with the assay.
-
In a 96-well black microplate, add the assay buffer, the recombinant HDAC enzyme, and the diluted test compound or control inhibitor.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow for the deacetylation of the substrate by the HDAC enzyme.
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the HDAC Developer solution to each well. The developer solution contains a component that specifically recognizes the deacetylated lysine in the substrate, leading to the release of the fluorophore (e.g., AMC).
-
Incubate the plate at room temperature for a further 10-20 minutes to allow the fluorescent signal to stabilize.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).
-
The IC50 value, which is the concentration of the inhibitor required to reduce the HDAC activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]
Signaling Pathways
The differential selectivity of this compound and chidamide for HDAC isoforms translates into distinct effects on cellular signaling pathways, which are critical for their anticancer activities.
This compound Signaling
This compound has been shown to exert its therapeutic effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. Notably, it has been reported to downregulate the expression of the oncoproteins BCR-ABL and c-MYC in leukemia cells.[2] Furthermore, this compound can repress factors crucial for the survival of leukemia stem cells, including components of the mTOR pathway.[1]
Caption: Signaling pathways modulated by this compound.
Chidamide Signaling
Chidamide's anticancer effects are mediated through its influence on several signaling cascades. It has been demonstrated to suppress the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically JAK2/STAT3 signaling.[7] Additionally, chidamide can impact the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is a critical regulator of cell survival and proliferation.[8]
Caption: Signaling pathways modulated by Chidamide.
Conclusion
This compound and chidamide are both valuable tools for studying the roles of specific HDAC isoforms in health and disease. This compound demonstrates potent and selective inhibition of class I and IIb HDACs, with detailed IC50 data available for a broad range of isoforms. Chidamide exhibits a more focused selectivity for HDACs 1, 2, 3, and 10. Their distinct selectivity profiles lead to the modulation of different downstream signaling pathways, offering opportunities for targeted therapeutic strategies. The choice between these inhibitors will depend on the specific research question and the desired HDAC isoform targeting profile. Further head-to-head comparative studies under identical experimental conditions would be beneficial for a more definitive assessment of their relative potencies and selectivities.
References
- 1. HDAC I/IIb selective inhibitor this compound combined with GLS1 inhibition effectively eliminates CML stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Uniquely Potent and Selective Inhibitor of HDACs for the Treatment of BCR-ABL-Induced B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment [frontiersin.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Preclinical and first-in-human of this compound, a novel selective HDAC I/IIb inhibitor, in relapsed/refractory multiple myeloma and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chidamide induces apoptosis in DLBCL cells by suppressing the HDACs/STAT3/Bcl‑2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chidamide and orelabrutinib synergistically induce cell cycle arrest and apoptosis in diffuse large B-cell lymphoma by regulating the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Purinostat Mesylate's Target Engagement: A Comparative RNA-seq Analysis
A deep dive into the transcriptomic landscape reveals the precise molecular consequences of Purinostat mesylate, a selective histone deacetylase (HDAC) inhibitor. This guide provides a comparative analysis of its target engagement using RNA-sequencing (RNA-seq), juxtaposing its performance against other prominent HDAC inhibitors and offering researchers detailed experimental insights.
This compound distinguishes itself as a selective inhibitor of class I and class IIb HDACs, a property that underpins its potent anti-tumor activity. RNA-seq analysis serves as a powerful tool to confirm the engagement of these targets by cataloging the downstream changes in gene expression. Treatment of cancer cells with this compound leads to a significant alteration of the transcriptome, providing a clear signature of its biological impact.
Comparative Analysis of Transcriptomic Changes
To contextualize the effects of this compound, we compare its impact on gene expression with that of other well-established HDAC inhibitors: the pan-HDAC inhibitor Panobinostat, and the class I-selective inhibitor Romidepsin.
| Inhibitor | Cell Line/Model | Treatment Conditions | No. of Upregulated Genes | No. of Downregulated Genes | Key Affected Pathways |
| This compound | CML Mouse Model | 10 mg/kg for 24h | 2672 | 773 | MYC and E2F target suppression, Immune response activation, Apoptosis, Interferon signaling[1] |
| Panobinostat | Neuroblastoma Cells | 10 nM for 12h | 2013 | 695 | Cell cycle arrest, Apoptosis[2] |
| Romidepsin | CTCL Cell Lines | 5 nM for 16h | 494 | 93 | Cell cycle, Hippo pathway, JAK/STAT signaling[3] |
| Vorinostat (SAHA) | NK-92 Cells | 1 µM for 24h | 1829 | 1991 | Immune response, Cytokine production[4] |
Note: The data presented is compiled from different studies and experimental conditions, and direct comparison should be made with caution.
A key differentiator for this compound is its distinct impact on inflammatory and interferon response pathways when compared to the pan-HDAC inhibitor Panobinostat[5]. This suggests a unique mechanism of action that extends beyond general HDAC inhibition.
Experimental Protocols
Reproducible and robust RNA-seq analysis is predicated on meticulous experimental execution. Below is a generalized protocol for assessing HDAC inhibitor target engagement in cell lines.
Cell Culture and Treatment
-
Culture cancer cell lines (e.g., MM1S multiple myeloma cells) in appropriate media and conditions until they reach approximately 80% confluency.
-
Treat cells with either this compound (e.g., 100 nM), a comparator HDAC inhibitor, or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24 hours).
-
Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
RNA Extraction and Quality Control
-
Isolate total RNA from cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Treat RNA samples with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Samples with high purity (A260/280 ratio ~2.0) and integrity (RIN > 8) are suitable for library preparation.
RNA-seq Library Preparation and Sequencing
-
Prepare RNA-seq libraries from high-quality RNA samples using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Quantify the final libraries and assess their size distribution.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million).
Data Analysis
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantify gene expression levels to generate a count matrix using tools like featureCounts.
-
Perform differential gene expression analysis between treated and control samples using packages like DESeq2 in R.
-
Identify significantly differentially expressed genes based on a defined fold change and adjusted p-value threshold (e.g., |log2(Fold Change)| > 1 and padj < 0.05).
-
Conduct pathway and gene ontology enrichment analysis on the differentially expressed genes to identify perturbed biological processes.
Visualizing the Impact: Signaling Pathways and Workflows
To visually represent the mechanisms and processes involved in this compound's action, the following diagrams were generated using Graphviz.
References
- 1. Identification of novel E2F1 target genes regulated in cell cycle-dependent and independent manners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-Cell Sequencing Identifies Master Regulators Affected by Panobinostat in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of vorinostat on protein expression in vitro and in vivo following mRNA lipoplex administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vorinostat-induced acetylation of RUNX3 reshapes transcriptional profile through long-range enhancer-promoter interactions in natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular targets for activation by the E2F1 transcription factor include DNA synthesis- and G1/S-regulatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of Purinostat Mesylate with Other Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of Purinostat mesylate (PM), a selective inhibitor of histone deacetylases (HDACs) class I and IIb, with other anticancer agents. The information presented is based on available preclinical and clinical data, with a focus on quantitative outcomes, experimental methodologies, and the underlying signaling pathways.
This compound in Combination with BPTES (GLS1 Inhibitor) in Chronic Myelogenous Leukemia (CML)
The combination of this compound with the glutaminase (GLS1) inhibitor BPTES has demonstrated significant synergistic effects in eradicating Chronic Myelogenous Leukemia (CML) stem cells, particularly in tyrosine kinase inhibitor (TKI) resistant models.[1][2][3]
Quantitative Data Summary
| Metric | Cell Type | Treatment | Result | Reference |
| Cell Viability | CD34+ CML patient cells | PM + BPTES | Synergistic reduction in viable cell numbers | [2] |
| Apoptosis | CD34+ CML patient cells | PM + BPTES | Synergistic induction of apoptosis (Annexin-V/PI staining) | [2] |
| Colony Formation | BCR-ABL(T315I) CML mouse bone marrow cells | PM + BPTES | Significant reduction in colony formation compared to single agents | [1] |
| In Vivo Efficacy | BCR-ABL(T315I) CML mouse model | PMF + BPTES | Significant prolongation of survival compared to monotherapy | [1] |
*PMF refers to an injectable formulation of this compound.
Experimental Protocols
In Vitro Cell Viability and Apoptosis Assay: [1][2]
-
Cell Lines: LAMA84 and K562 human CML cell lines, and CD34+ cells isolated from CML patients.
-
Culture Conditions: LAMA84 and K562 were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin. CD34+ CML cells were cultured in serum-free medium containing SCF, TPO, Flt-3 ligand, and IL-3.
-
Drug Treatment: Cells were treated with varying concentrations of this compound and BPTES for 48 hours.
-
Analysis: Cell viability was assessed by trypan blue exclusion and flow cytometry. Apoptosis was measured by Annexin-V and propidium iodide (PI) staining followed by flow cytometry.
Colony Formation Assay: [1]
-
Cells: Bone marrow cells from a BCR-ABL(T315I)-induced CML mouse model were used.
-
Plating: 1 x 10^4 GFP+ cells were plated in MethoCult™ medium.
-
Treatment: Cells were treated with specified concentrations of this compound and/or BPTES.
-
Analysis: Colonies were counted after 7 days of incubation.
In Vivo CML Mouse Model: [1]
-
Model: BCR-ABL(T315I)-induced TKI-resistant CML mouse model.
-
Treatment: Mice were treated with an injectable formulation of this compound (PMF) and/or BPTES.
-
Analysis: Survival of the mice was monitored. At the experimental endpoint, histological analysis of organs such as the lungs and spleen was performed to assess leukemia cell infiltration.
Signaling Pathways and Mechanism of Synergy
The synergistic effect of this compound and BPTES is attributed to the dual targeting of critical pathways for leukemia stem cell (LSC) survival and metabolism.
-
This compound (HDACi): Inhibits class I and IIb HDACs, leading to the repression of key survival factors for LSCs, including c-Myc, β-Catenin, E2f, Ezh2, and the mTOR pathway.[1][3]
-
BPTES (GLS1i): Inhibits glutaminase, a key enzyme in glutamine metabolism, which is upregulated in LSCs treated with this compound alone. This combination leads to a metabolic crisis in the LSCs.[1]
The combination of PMF and BPTES synergistically eradicates LSCs by altering multiple key proteins and signaling pathways critical for their survival and self-renewal.[1][3]
This compound in Combination with Pomalidomide and Dexamethasone in Multiple Myeloma
Preclinical and early clinical data suggest a strong synergistic activity of this compound when combined with the immunomodulatory agent pomalidomide and dexamethasone in the treatment of relapsed/refractory multiple myeloma (r/r MM).[1]
Quantitative Data Summary
Detailed quantitative preclinical data on the synergy between this compound, pomalidomide, and dexamethasone is not extensively published in peer-reviewed literature. However, a phase Ib/IIa clinical trial (NCT06484829) is underway to evaluate the efficacy and safety of this combination.[2] Preclinical studies have shown that this compound exhibits excellent antitumor activity in multiple myeloma cell lines and mouse models, outperforming the pan-HDAC inhibitor panobinostat.[1]
| Metric | Cell Type/Model | Treatment | Result | Reference |
| In Vitro Activity | MM cell lines | PM + Pomalidomide + Dexamethasone | Mention of "strong synergistic activity" | [1] |
| Clinical Trial | r/r MM patients | PM + Pomalidomide + Dexamethasone | Phase Ib/IIa trial ongoing to determine MTD, RP2D, safety, and efficacy | [2] |
Experimental Protocols
Detailed preclinical experimental protocols for the three-drug combination are not publicly available at this time. The ongoing clinical trial protocol involves a dose-escalation phase (Ib) to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D), followed by a Phase IIa to evaluate safety and preliminary efficacy.[2]
Signaling Pathways and Hypothesized Mechanism of Synergy
The synergistic effect of this combination is likely due to the multi-pronged attack on key survival pathways in multiple myeloma cells.
-
This compound (HDACi): As a selective HDAC I/IIb inhibitor, it is expected to induce apoptosis and suppress essential tumor survival factors in myeloma cells.[1]
-
Pomalidomide (IMiD): An immunomodulatory drug that induces the degradation of Ikaros and Aiolos (IKZF1 and IKZF3), leading to downstream inhibition of MYC and IRF4, which are critical for myeloma cell survival. Pomalidomide also has immunomodulatory effects, enhancing T-cell and NK-cell activity.
-
Dexamethasone: A corticosteroid that has direct pro-apoptotic effects on myeloma cells and can also reduce inflammation.
The combination of these three agents likely leads to a more profound and sustained inhibition of myeloma cell growth and survival by targeting both intrinsic cancer cell pathways and modulating the tumor microenvironment.
Conclusion
This compound demonstrates significant synergistic potential when combined with other anticancer agents that target distinct but complementary pathways. The combination with the GLS1 inhibitor BPTES in CML is well-documented, providing a strong rationale for its clinical development. The combination with pomalidomide and dexamethasone in multiple myeloma is also promising, with ongoing clinical trials expected to provide more definitive data. This guide will be updated as more preclinical and clinical data become available.
References
- 1. Preclinical and first-in-human of this compound, a novel selective HDAC I/IIb inhibitor, in relapsed/refractory multiple myeloma and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carebox Connect [connect.careboxhealth.com]
- 3. Pomalidomide in the treatment of multiple myeloma: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Purinostat Mesylate and SAHA (Vorinostat) for Researchers and Drug Development Professionals
An in-depth analysis of two prominent histone deacetylase inhibitors, Purinostat mesylate and the FDA-approved SAHA (vorinostat), reveals key differences in their selectivity, potency, and clinical applications. This guide provides a comprehensive comparison of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology and epigenetic modulation.
This compound and Suberoylanilide Hydroxamic Acid (SAHA), commercially known as vorinostat, are both potent inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition leads to hyperacetylation of histones and other non-histone proteins, resulting in chromatin relaxation and altered gene transcription, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. While both compounds target HDACs, they exhibit distinct profiles in terms of their selectivity and reported efficacy in various cancer models.
Mechanism of Action and Selectivity
Both this compound and SAHA are hydroxamic acid-based HDAC inhibitors that chelate the zinc ion in the active site of the enzymes, thereby blocking their deacetylase activity. However, they differ in their selectivity for various HDAC isoforms.
SAHA (vorinostat) is considered a pan-HDAC inhibitor, demonstrating activity against both class I (HDAC1, 2, 3) and class II (HDAC6, 7) enzymes at nanomolar concentrations.[1][2] This broad-spectrum inhibition affects a wide range of cellular processes.
This compound , in contrast, is a selective inhibitor targeting class I (HDAC1, 2, 3, 8) and class IIb (HDAC6, 10) HDACs with high potency.[3] Notably, it has been reported to possess a higher selectivity and inhibitory activity on class I and IIb HDACs compared to several other approved HDAC inhibitors, including vorinostat.[4] This enhanced selectivity may contribute to a more targeted therapeutic effect and potentially a different safety profile.
Comparative Performance Data
To facilitate a direct comparison, the following tables summarize the available quantitative data on the inhibitory activity and cellular effects of this compound and SAHA.
Table 1: In Vitro HDAC Inhibition
| HDAC Isoform | This compound IC₅₀ (nM) | SAHA (vorinostat) IC₅₀ (nM) |
| Class I | ||
| HDAC1 | 0.81[3] | 10[2][5] |
| HDAC2 | 1.4[3] | ~10-20 |
| HDAC3 | 1.7[3] | 20[2][5] |
| HDAC8 | 3.8[3] | - |
| Class IIa | ||
| HDAC4 | 1072[3] | - |
| HDAC5 | 426[3] | - |
| HDAC7 | 690[3] | - |
| HDAC9 | 622[3] | - |
| Class IIb | ||
| HDAC6 | 11.5[3] | - |
| HDAC10 | 1.1[3] | - |
| Class IV | ||
| HDAC11 | 3348[3] | - |
Note: IC₅₀ values can vary depending on the assay conditions. Data presented here is for comparative purposes.
Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC₅₀ (nM) | SAHA (vorinostat) IC₅₀ (µM) |
| LAMA84 | Chronic Myeloid Leukemia | Low nM range[6] | - |
| 188 BL-2 | B-cell Leukemia | Low nM range[6] | - |
| Ph+ B-ALL primary cells | Acute Lymphoblastic Leukemia | Low nM range[6] | - |
| Various Hematologic Tumor Cell Lines | Hematologic Malignancies | Robust antitumor activity[6] | - |
| SW-982 | Synovial Sarcoma | - | 8.6[7] |
| SW-1353 | Chondrosarcoma | - | 2.0[7] |
Signaling Pathways
The downstream effects of HDAC inhibition by this compound and SAHA are mediated through the modulation of various signaling pathways critical for cancer cell survival and proliferation.
This compound has been shown to downregulate key oncogenic pathways. In preclinical models of Philadelphia chromosome-positive (Ph+) leukemia, it induced apoptosis and downregulated BCR-ABL and c-MYC expression.[6] Further studies in chronic myelogenous leukemia (CML) stem cells revealed that this compound represses several critical survival factors including c-Myc, β-Catenin, E2f, Ezh2, Alox5, and mTOR.[8]
Signaling pathway affected by this compound.
SAHA (vorinostat) has been demonstrated to interfere with multiple signaling cascades. In cutaneous T-cell lymphoma, it modifies the T-cell receptor (TCR), MAPK, and JAK-STAT signaling pathways.[9] In prostate cancer cells, SAHA induces apoptosis via the Akt/FOXO3a signaling pathway.[10]
Signaling pathways affected by SAHA (vorinostat).
Clinical Development and Applications
SAHA (vorinostat) is approved by the U.S. Food and Drug Administration (FDA) for the treatment of cutaneous T-cell lymphoma (CTCL).[11] It has been and continues to be evaluated in numerous clinical trials for a wide range of solid and hematologic malignancies, both as a monotherapy and in combination with other anti-cancer agents.[11][12][13][14]
This compound is a novel inhibitor that has shown potent preclinical activity, particularly in hematologic malignancies.[6] It has been granted Investigational New Drug (IND) approval by the FDA and the Chinese National Medical Products Administration (NMPA) for clinical trials.[4] A first-in-human phase I trial has demonstrated its safety and efficacy in relapsed/refractory multiple myeloma and lymphoma.[15][16] Preclinical studies have suggested that this compound exhibits stronger antitumor activity than the pan-HDAC inhibitor panobinostat in certain models.[17]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of research findings. Below are representative protocols for assays commonly used to evaluate HDAC inhibitors.
HDAC Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit HDAC enzyme activity using a fluorogenic substrate.
Workflow for a fluorometric HDAC inhibition assay.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (this compound or SAHA). Prepare working solutions of HDAC enzyme, fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and assay buffer.
-
Reaction Setup: In a 96-well microplate, add the assay buffer, the test inhibitor at various concentrations, and the HDAC enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature or 37°C for a specified period (e.g., 30-60 minutes).
-
Stop and Develop: Add a developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor (e.g., Trichostatin A) to stop the HDAC reaction and cleave the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and determine the IC₅₀ value.[8][18][19][20]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitors on cell metabolic activity, which is an indicator of cell viability.
Workflow for an MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or SAHA and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.[1][9][21][22]
In Vivo Tumor Xenograft Study
This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.
Workflow for an in vivo tumor xenograft study.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Establishment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice to different treatment groups (vehicle control, this compound, SAHA).
-
Drug Administration: Administer the compounds to the mice via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study, calculate the tumor growth inhibition for each treatment group. A survival study may also be conducted.[2][3][23][24]
Conclusion
This compound and SAHA (vorinostat) are both significant players in the field of HDAC inhibition. SAHA, as a pan-HDAC inhibitor, has established its clinical utility in CTCL. This compound, with its more selective profile for class I and IIb HDACs, demonstrates considerable promise, particularly in hematologic malignancies, and warrants further clinical investigation. The choice between these inhibitors for research or therapeutic development will depend on the specific cancer type, the desired signaling pathway modulation, and the therapeutic window. The experimental protocols provided herein offer a foundation for the continued evaluation and comparison of these and other novel HDAC inhibitors.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Enhancement of xenograft tumor radiosensitivity by the histone deacetylase inhibitor MS-275 and correlation with histone hyperacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HDAC I/IIb selective inhibitor this compound combined with GLS1 inhibition effectively eliminates CML stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 6. This compound Is a Uniquely Potent and Selective Inhibitor of HDACs for the Treatment of BCR-ABL-Induced B-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brief Report: Case Comparison of Therapy With the Histone Deacetylase Inhibitor Vorinostat in a Neonatal Calf Model of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Vorinostat - Wikipedia [en.wikipedia.org]
- 12. Phase 1 study of the histone deacetylase inhibitor vorinostat (suberoylanilide hydroxamic acid [SAHA]) in patients with advanced leukemias and myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase II Study of Vorinostat for Treatment of Relapsed or Refractory Indolent Non-Hodgkin's Lymphoma and Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preclinical and first-in-human of this compound, a novel selective HDAC I/IIb inhibitor, in relapsed/refractory multiple myeloma and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preclinical and first-in-human of this compound, a novel selective HDAC I/IIb inhibitor, in relapsed/refractory multiple myeloma and lymphoma | Semantic Scholar [semanticscholar.org]
- 17. Preclinical and first-in-human of this compound, a novel selective HDAC I/IIb inhibitor, in relapsed/refractory multiple myeloma and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. epigentek.com [epigentek.com]
- 19. resources.novusbio.com [resources.novusbio.com]
- 20. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Xenografting of Cancer Cell Lines for In Vivo Screening of the Therapeutic Potential of HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Purinostat Mesylate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of purinostat mesylate, a selective inhibitor of histone deacetylases (HDACs) used in laboratory research. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this compound and its containers are disposed of through an approved waste disposal plant and are not released into the environment.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is crucial for understanding its potential interactions and for safe handling during the disposal process.
| Property | Value |
| Chemical Formula | C24H30N10O6S |
| Molecular Weight | 586.62 g/mol [1][2] |
| Appearance | Powder |
| Storage Temperature | -20°C (powder) or -80°C (in solvent)[1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
2. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or expired this compound powder in a clearly labeled, sealed container designated for chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weighing paper, and contaminated gloves, should be collected in a separate, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, leak-proof container labeled as hazardous chemical waste. Do not mix with other incompatible waste streams.
3. Spillage Decontamination:
-
In the event of a spill, prevent further leakage or spreading.[1]
-
Absorb liquid spills with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials from the cleanup and place them in a designated hazardous waste container for disposal according to Section 13 of the safety data sheet.[1]
4. Labeling and Storage of Waste:
-
All waste containers must be clearly and accurately labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Toxic to Aquatic Life").
-
Store waste containers in a designated, secure area away from incompatible materials, direct sunlight, and sources of ignition.[1]
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.
-
Provide the contractor with a copy of the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
The ultimate disposal method must be in accordance with federal, state, and local environmental regulations. The recommended method is disposal at an approved waste disposal plant.[1]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Purinostat mesylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Purinostat mesylate, a selective inhibitor of histone deacetylases (HDACs). Adherence to these procedures is essential to ensure personal safety and maintain a safe laboratory environment. This compound is classified as a hazardous compound and requires specific handling protocols.
Hazard Identification and Engineering Controls
This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. As with many cytotoxic agents, it is crucial to minimize exposure. The primary engineering control for handling this compound is a certified biological safety cabinet (BSC) or a chemical fume hood to prevent the generation of airborne particles and aerosols[2][3]. All manipulations of the powdered form or solutions should be conducted within these ventilated enclosures.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, and inhalation. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Standard/Recommendation |
| Hand Protection | Double gloving with chemotherapy-tested nitrile gloves. | ASTM D6978[1]. Change gloves every 30 minutes or immediately if contaminated, torn, or punctured[1]. The outer glove should be worn over the gown cuff. |
| Body Protection | Disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | Gowns should be certified for protection against hazardous drugs[3][4]. Gowns must be changed every 2-3 hours or immediately after a spill or splash[1]. |
| Eye and Face Protection | Safety goggles and a face shield, or a full-face respirator. | Should be worn whenever there is a risk of splashing or aerosol generation, especially when working outside of a BSC[3][4][5]. |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator. | Required when there is a risk of generating airborne powder or aerosols, particularly during spill cleanup outside of a ventilated enclosure[3][5]. |
| Foot Protection | Disposable shoe covers. | To be worn in the designated handling area and removed before exiting to prevent the spread of contamination[1][2]. |
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
